SEC8 protein
Description
Properties
CAS No. |
147785-56-6 |
|---|---|
Molecular Formula |
C25H32N2O |
Synonyms |
SEC8 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Sec8 Protein
Primary Sequence Analysis and Conserved Domains
Primary sequence analysis of SEC8 across different species reveals conserved regions and distinct domains crucial for its function. uniprot.orgnih.gov SEC8 is typically a large protein, for instance, the Saccharomyces cerevisiae SEC8 is an essential 121 kDa subunit, while the human SEC8 (EXOC4) is approximately 110 kDa (974 amino acids) and the Arabidopsis thaliana homolog is predicted to be 1053 residues. origene.comnih.govnih.govuniprot.orgmdpi.com It possesses a multi-domain structure that facilitates interactions with other exocyst components and vesicles. uniprot.org
A prominent feature of SEC8's primary sequence is the presence of predicted coiled-coil regions. ebi.ac.ukvulcanchem.com These regions, particularly located at the N-terminus, are common interaction motifs found in many exocyst subunits and are involved in protein-protein interactions, contributing to the assembly of the complex. nih.govebi.ac.ukebi.ac.uk The N-terminal coiled-coil region of SEC8 is specifically noted to interact with Sec6, forming an antiparallel "zipper" that is part of a larger four-helical bundle involving Sec3 and Sec5. nih.govnih.gov
The C-terminal region of SEC8 contains a conserved ITTV motif, which functions as a Type-1 PDZ-binding domain. udel.eduudel.edumdpi.comproteomicsdb.orgembopress.org This motif is critical for the interaction of SEC8 with synaptic scaffolding proteins such as SAP102 and PSD-95, which contain PDZ domains. udel.eduudel.edumdpi.comproteomicsdb.orgembopress.org Structural studies, including a 2.5 Å resolution crystal structure of the C-terminal half of rat SEC8, have provided detailed insights into this interaction. udel.eduudel.eduproteomicsdb.orgembopress.orgciteab.com The ITTV motif binds specifically to the PDZ2 domain of SAP102, showing preferential binding over PDZ1 and PDZ3. udel.eduudel.educiteab.com
A unique structural element identified within the C-terminal region of SEC8 is a long helical "spacer" of approximately 14 residues. udel.eduudel.eduproteomicsdb.orgciteab.com This rigid spacer bridges the C-terminal ITTV motif to the more compact helical core of the SEC8 structure. udel.eduudel.eduproteomicsdb.orgciteab.com Comparative structural analyses of exocyst subunits reveal that this rigid helical spacer is uniquely present in SEC8 and absent in other subunits. udel.eduudel.edu Deletion of this spacer region has been shown to abolish the binding of SEC8 to SAP102, highlighting its essential role in mediating specific protein interactions by properly positioning the ITTV motif and preventing steric clashes. udel.eduudel.educiteab.com
Table 1: Key Structural Elements and Interaction Partners of SEC8 Protein
| Structural Element/Region | Location in SEC8 | Key Features | Known Interaction Partners (Examples) | Role | Source(s) |
| Coiled-Coil Regions | N-terminus | Involved in protein-protein interactions | Sec6, Sec5 (within exocyst) | Exocyst complex assembly, subunit interaction | nih.govnih.govebi.ac.ukebi.ac.uk |
| C-terminal ITTV Motif | C-terminus | Type-1 PDZ-binding domain | SAP102 (specifically PDZ2), PSD-95 | Interaction with synaptic scaffolding proteins, vesicle targeting | udel.eduudel.edumdpi.comproteomicsdb.orgembopress.orgciteab.com |
| C-terminal Helical "Spacer" | C-terminus | ~14-residue rigid helix, unique to SEC8 | Bridges ITTV motif to core (for SAP102 binding) | Essential for specific C-terminal interactions | udel.eduudel.eduproteomicsdb.orgciteab.com |
| Helical Bundles (CAT domains) | Middle/C-terminus | Anti-parallel short helical bundle units | Other exocyst subunits | Core exocyst assembly, rod-like structure | nih.govebi.ac.ukrcsb.orgnih.govebi.ac.uk |
Characterization of the C-terminal ITTV Motif
Tertiary and Quaternary Structural Insights
SEC8 functions as part of the larger exocyst holocomplex, and its tertiary and quaternary structures are intrinsically linked to its assembly and interactions within this complex. The exocyst is an octameric complex with a total molecular weight of approximately 845 kDa in yeast. origene.com
SEC8 is a core component of the exocyst complex, which consists of eight subunits: Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo70, and Exo84. origene.comrcsb.orgnih.govyeastgenome.org The complex mediates the tethering of secretory vesicles to specific sites on the plasma membrane, often sites of polarized growth. origene.comebi.ac.ukrcsb.orgnih.govuniprot.orgyeastgenome.org Within the exocyst, the subunits assemble hierarchically through intertwined coiled-coils and helical bundles, forming an elongated, rod-like structure. nih.govebi.ac.uk SEC8 is part of a stable subcomplex, often referred to as Subcomplex I or the 3-5-6-8 module, which is distinct from the other subcomplex (10-15-70-84). uniprot.org This modularity is conserved across eukaryotes. uniprot.org Live-cell imaging studies have shown that SEC8 localizes to the cell cortex on vesicles and remains associated until late stages of vesicle fusion, supporting its role in vesicle tethering and fusion. origene.comebi.ac.uk
Table 2: Exocyst Subunit Interactions Involving SEC8
| SEC8 Interacting Subunit | Interaction Region(s) on SEC8 | Interaction Type/Result | Notes | Source(s) |
| Sec6 | N-terminal coiled-coil | Forms an antiparallel "zipper" (CorEx) | Essential for complex assembly, contributes to a four-helical bundle. | nih.govnih.govyeastgenome.org |
| Sec5 | Involved in interaction | Contributes to a four-helical bundle with Sec3 and Sec6/SEC8 | Part of the stable 3-5-6-8 subcomplex. | nih.govuniprot.org |
| Other Exocyst Subunits | Various (helical bundles) | Interactions within the holocomplex | Contributes to the overall rod-like structure and hierarchical assembly. | origene.comnih.govebi.ac.ukuniprot.org |
The structural features of SEC8, from its primary sequence elements like coiled-coils and the unique ITTV-spacer region to its integration within the modular architecture of the exocyst holocomplex, are fundamental to its role in polarized vesicle trafficking and the diverse cellular processes regulated by the exocyst.
Conformational Dynamics and Flexibility of this compound
The exocyst complex, including the SEC8 subunit, is considered to be a highly flexible complex that can adopt different conformations. biorxiv.orgupf.edu This flexibility is thought to be important for its versatile functions in vesicle tethering and other cellular processes. portlandpress.combiorxiv.org
The rod-like structures formed by the alpha-helical bundles in exocyst subunits, including SEC8, are thought to behave as mechanical springs, contributing to the complex's flexibility. biorxiv.org This structural feature may enable the exocyst to explore different conformational spaces, increasing the likelihood of capturing ligands and binding partners. biorxiv.org
Research suggests that the conformational dynamics of proteins are crucial for their function and interactions. researchgate.netnih.govelifesciences.org While specific detailed research findings solely focused on the conformational dynamics and flexibility of this compound in isolation are limited in the provided search results, studies on the exocyst complex as a whole highlight its dynamic nature. biorxiv.orgupf.edu Limitations in structural studies, such as the use of fixation reagents or substrates in electron microscopy, can restrict specimen homogeneity and potentially abrogate conformational heterogeneity. biorxiv.org Solution structure approaches are considered important for resolving the molecular-scale architecture and understanding the dynamic nature of large complexes like the exocyst. biorxiv.org
The interaction of SEC8 with various binding partners, such as SAP102 and LRRK2, may also influence its conformational dynamics and, consequently, the assembly and function of the exocyst complex. frontiersin.orgmdpi.com For instance, the interaction between LRRK2 and the C-terminal region of SEC8 has been investigated, and the absence of this region affects the interaction with LRRK2. mdpi.com
The study of protein flexibility often involves analyzing conformational changes and their correlation with factors like B-factors in crystal structures. nih.gov Conformational entropy can also be used as a quantitative indicator of flexibility. nih.gov Future research employing techniques like molecular dynamics simulations and advanced experimental methods could provide more detailed insights into the specific conformational landscape and flexibility of the this compound and its role within the dynamic exocyst complex. researchgate.netnih.govelifesciences.orgelifesciences.org
| Feature | Description |
| Protein Type | Component of the Exocyst Complex |
| Key Structural Features | N-terminal coiled-coil, C-terminal alpha-helical bundles, C-terminal spacer |
| Interacts with | SEC6, SAP102 (PDZ2 domain), PSD-95, LRRK2, Exo70 |
| Role in Exocyst | Contributes to complex assembly (Subcomplex I), vesicle tethering |
| Structural Motif | C-terminal ITTV motif (PDZ binding) |
The this compound is a key component of the exocyst complex, an evolutionarily conserved octameric protein assembly crucial for the targeted binding and fusion of vesicles at the plasma membrane frontiersin.orgmdpi.comnih.gov. This complex plays a central role in regulating exocytosis, a process vital for delivering membrane proteins to the cell surface and releasing substances into the extracellular space frontiersin.orgmdpi.com. SEC8, also known as EXOC4, is essential for cell growth and division across various organisms, including yeast and mammals frontiersin.orgyeastgenome.orgontosight.ai.
Structurally, SEC8 is a protein of approximately 110-122 kDa, depending on the species yeastgenome.orgmdpi.com. It possesses a multi-domain structure, including a conserved coiled-coil region at the N-terminus that interacts with SEC6, forming an antiparallel zipper crucial for exocyst assembly mdpi.comebi.ac.uk. The C-terminal region of SEC8 in some species contains a PDZ-binding domain, facilitating interactions with scaffolding proteins like PSD95 and SAP102 mdpi.comresearchgate.netfrontiersin.org.
Cellular Localization and Dynamics of this compound
The cellular localization of SEC8 is dynamic and closely linked to its function in membrane trafficking and polarized growth. As a core subunit of the exocyst complex, SEC8's presence at specific cellular locations reflects the sites of active exocytosis and membrane remodeling.
Subcellular Compartmentalization of this compound
SEC8 is found in various cellular compartments, primarily associated with the exocyst complex at sites of polarized membrane addition and vesicle tethering.
Association with Secretory Vesicles
SEC8 is transported to the plasma membrane on secretory vesicles tandfonline.comresearchgate.net. Live-cell imaging studies have shown that SEC8 moves to the cell cortex on vesicles, and this association persists until the completion of membrane fusion, suggesting a role in vesicle tethering and fusion mdpi.comnih.govresearchgate.net. Studies in yeast indicated that SEC8 resides on transport vesicles destined for the plasma membrane tandfonline.com.
Plasma Membrane Localization in Polarized Cells
In polarized cells, SEC8 exhibits enriched localization at specific plasma membrane domains where active exocytosis occurs pnas.orgnih.gov. In Madin–Darby canine kidney (MDCK) epithelial cells, SEC8 is found at or near tight junctions and the apical junctional complex, regions involved in directing basolateral membrane proteins pnas.orgnih.govnih.govfrontiersin.org. This localization is dependent on cell polarity; disruption of cell-cell contacts in MDCK cells leads to the redistribution of plasma membrane-localized SEC8 into the cytoplasm mdpi.com. In neurons, the exocyst complex, including SEC8, localizes to areas of membrane addition such as neurite outgrowth and potential active zones during synaptogenesis pnas.orgnih.gov.
Presence at Specialized Membrane Domains
SEC8 is found at specialized membrane domains, particularly those undergoing rapid growth or requiring targeted delivery of membrane components nih.gov. In adipocytes, SEC8, as part of the exocyst complex, is involved in the compartmentalization of GLUT4-containing vesicles at lipid raft domains in response to insulin (B600854) stimulation molbiolcell.org. The assembly and targeting of the exocyst, including SEC8, to lipid rafts are crucial for GLUT4 docking at the plasma membrane molbiolcell.org. In yeast, SEC8 localizes to small bud tips, which are sites of active exocytosis during budding nih.gov. In fission yeast, SEC8 is found at cell tips and the cell division site, associated with the actomyosin (B1167339) contractile ring uniprot.orgpombase.org.
Association with Endoplasmic Reticulum and Golgi Apparatus
While primarily known for its role at the plasma membrane and associated vesicles, SEC8 has also been implicated in processes involving the endoplasmic reticulum (ER) and Golgi apparatus. In yeast, SEC8 is involved in the inheritance of both ER and Golgi apparatus in small buds yeastgenome.orgpnas.org. Interactions between the exocyst and proteins involved in ER and Golgi function, such as SAP102, have been observed, suggesting a role for SEC8 in the sorting and trafficking of proteins from these organelles to the synapse mdpi.comfrontiersin.orgmdpi.comnih.gov. Studies in NRK cells have identified an SEC6/8 complex on both the trans-Golgi network (TGN) and the plasma membrane, indicating its presence at multiple points along the secretory pathway rupress.orgnih.gov.
Dynamic Trafficking and Recycling Mechanisms of this compound
The localization of SEC8 is not static but involves dynamic trafficking and association with various cellular compartments, including recycling endosomes.
Recycling Endosome Association
SEC8 has been shown to associate with recycling endosomes. Live-cell imaging studies in mammalian cells revealed that SEC8 moves on vesicles that preferentially originate from the endocytic recycling compartment nih.govresearchgate.net. This association suggests that recycling endosomes serve as a source of vesicles carrying SEC8 to the plasma membrane tandfonline.comresearchgate.netrupress.org. The exocyst complex, including SEC8, is thought to interact with recycling endosomes to deliver membranes to regions of the cell surface undergoing dynamic reorganization biologists.com. SEC8 colocalization has been observed with markers for recycling endosomes, such as Rab11 and VAMP2 researchgate.net. In polarized MDCK cells, SEC8 is localized to transferrin-positive common recycling endosomes and Rab11a-positive apical recycling endosomes molbiolcell.org. This association with recycling endosomes is important for various endocytic pathways, including basolateral recycling, apical recycling, and basolateral-to-apical transcytosis molbiolcell.org.
Table 1: Summary of this compound Localization
| Cellular Compartment | Specific Location / Associated Structure | Function / Role | Organism/Cell Type | Source |
| Secretory Vesicles | Associated with vesicle membrane | Transport to plasma membrane, tethering, fusion | Mammalian cells, Yeast | mdpi.comnih.govtandfonline.comresearchgate.net |
| Plasma Membrane | Sites of polarized growth, cell-cell junctions, lipid rafts | Tethering of secretory vesicles, polarized exocytosis, protein targeting | Polarized epithelial cells (MDCK), Neurons, Adipocytes, Yeast, Fission Yeast | pnas.orgnih.govnih.govfrontiersin.orgmolbiolcell.orgnih.govuniprot.orgpombase.org |
| Specialized Membrane Domains | Bud tips (Yeast), Cell tips/division site (Fission Yeast), Lipid rafts (Adipocytes) | Polarized growth, cytokinesis, targeted vesicle docking | Yeast, Fission Yeast, Adipocytes | molbiolcell.orgnih.govuniprot.orgpombase.org |
| Endoplasmic Reticulum (ER) | Associated with ER membranes | Inheritance (Yeast), Protein sorting and trafficking (Neurons) | Yeast, Neurons | yeastgenome.orgfrontiersin.orgmdpi.compnas.orgnih.gov |
| Golgi Apparatus / TGN | Associated with Golgi/TGN membranes | Inheritance (Yeast), Protein sorting and trafficking, vesicle budding | Yeast, NRK cells, Neurons | yeastgenome.orgfrontiersin.orgmdpi.compnas.orgnih.govrupress.orgnih.gov |
| Recycling Endosomes | Associated with endosomal membrane | Source of vesicles for plasma membrane delivery, recycling pathways, cytokinesis | Mammalian cells, Polarized MDCK cells | nih.govtandfonline.comresearchgate.netrupress.orgbiologists.commolbiolcell.orgportlandpress.com |
Table 2: Key Interactions and Associated Processes of SEC8
| Interacting Partner / Complex | Associated Process(es) | Organism/Cell Type | Source |
| Exocyst Complex (Sec3, Sec5, Sec6, Sec10, Sec15, Exo70, Exo84) | Vesicle tethering and fusion, polarized exocytosis, cell polarity, cytokinesis, membrane trafficking | Broad (Yeast to Mammals) | frontiersin.orgmdpi.comnih.govontosight.aiebi.ac.uktandfonline.comnih.govnih.govmolbiolcell.org |
| SEC6 | Exocyst complex assembly, vesicle targeting and fusion | Broad (Yeast to Mammals) | mdpi.comebi.ac.ukfrontiersin.orgnih.gov |
| SAP102 | NMDAR trafficking, synaptic plasticity | Neurons | mdpi.comfrontiersin.orgmdpi.comnih.gov |
| PSD95 | Synaptic plasticity | Neurons | mdpi.comresearchgate.net |
| GLUT4 | Glucose transporter trafficking | Adipocytes | nih.govmolbiolcell.org |
| Rab11 | Recycling endosome trafficking, cytokinesis | Mammalian cells | tandfonline.comresearchgate.netbiologists.commolbiolcell.orgportlandpress.com |
| VAMP2 | Vesicle fusion, recycling endosomes | Mammalian cells | researchgate.net |
| E-cadherin | Cell-cell adhesion, lateral membrane formation | Epithelial cells (MDCK) | nih.gov |
| Nectin-2α | Cell-cell adhesion, junctional complex formation | Epithelial cells (MDCK) | nih.gov |
| SNAREs | Membrane fusion | Broad (Yeast to Mammals) | frontiersin.orgmdpi.comnih.govresearchgate.netrupress.org |
| GRIP1 | AMPA receptor recycling | Neurons | mdpi.compnas.org |
Table 3: Research Findings on SEC8 Localization Dynamics
| Research Finding | Method(s) Used | Key Conclusion | Source |
| SEC8 moves to the cell cortex on vesicles originating from recycling endosomes and remains until fusion pore dilation. | Live-cell imaging (e.g., TIRFM with tagged SEC8) | SEC8 is dynamically transported on vesicles from recycling endosomes and is involved in the fusion process. nih.govresearchgate.net | nih.govresearchgate.net |
| Plasma membrane localization of SEC8 in MDCK cells is dependent on cell polarity and cell-cell contacts. | Immunofluorescence, disruption of cell-cell contacts | SEC8 enrichment at specific plasma membrane domains is regulated by the establishment of cell polarity. mdpi.com | mdpi.com |
| Inhibition of SEC8 disrupts plasma membrane protein transport and membrane addition in MDCK cells. | Function-blocking antibodies | SEC8 is functionally required for the delivery of proteins to the plasma membrane. mdpi.com | mdpi.com |
| SEC8 colocalizes with Rab11 and VAMP2 on recycling endosomes. | Live-cell imaging, colocalization analysis | SEC8 is associated with recycling endosome populations. researchgate.netmolbiolcell.org | researchgate.netmolbiolcell.org |
| SEC8 is found on both the TGN and plasma membrane in NRK cells. | Subcellular fractionation, immunofluorescence | SEC8 is present at multiple steps in the exocytic pathway. rupress.orgnih.gov | rupress.orgnih.gov |
| SEC8 is involved in the inheritance of ER and Golgi in yeast. | Genetic studies, microscopy | SEC8 plays a role beyond plasma membrane tethering in organelle inheritance. yeastgenome.orgpnas.org | yeastgenome.orgpnas.org |
Cellular Localization and Dynamics of Sec8 Protein
Dynamic Trafficking and Recycling Mechanisms of SEC8 Protein
Vesicular Transport of this compound
A primary function of SEC8 as a core component of the exocyst complex is its direct involvement in the vesicular transport machinery. SEC8 is transported to the plasma membrane on vesicles, which in some cases, originate from the endocytic recycling compartment. udel.edu
The exocyst complex, including SEC8, acts as a tethering complex at the plasma membrane, mediating the initial low-affinity interaction between secretory vesicles and their target membrane sites before the formation of stable SNARE complexes and subsequent membrane fusion. uniprot.orgmybiosource.comuniprot.orguniprot.orguniprot.org This tethering function is crucial for ensuring that vesicles are delivered to the correct locations for polarized exocytosis.
Research findings indicate that SEC8 colocalizes with cargo vesicles, supporting its role in their transport and targeting. uniprot.org Perturbing SEC8 function, for instance, through the use of function-blocking antibodies, has been shown to disrupt the transport of plasma membrane proteins and inhibit membrane addition in cells like MDCK cells. uniprot.orguniprot.org
The exocyst complex, with SEC8 as a key subunit, is essential for the efficient delivery of vesicles containing specific cargo molecules to the plasma membrane. Examples include the glucose transporter GLUT4 in adipocytes, neurotransmitter receptors (like AMPAR and NMDAR) in neurons, and basolateral membrane proteins in epithelial cells. uniprot.orguniprot.orgudel.eduexpasy.org This targeted delivery is vital for maintaining cellular polarity and executing specific cellular functions.
Factors Influencing this compound Localization
The precise localization of SEC8 is governed by a complex interplay of interactions with other proteins and cellular structures, as well as regulatory signaling pathways.
A critical determinant of SEC8 localization is its assembly into the octameric exocyst complex, which includes subunits Sec3, Sec5, Sec6, Sec10, Sec15, Exo70, and Exo84. uniprot.orgbioregistry.iobiorxiv.orgmybiosource.comuniprot.orgflybase.orguniprot.orgrcsb.org Interactions between these subunits are essential for the structural integrity and proper targeting of the complex. For instance, SEC8 interacts with both Exo70 and Sec6. uniprot.org In yeast, the localization of SEC8 is significantly dependent on the presence of Sec3p. biorxiv.org
In polarized epithelial cells, cell-cell adhesion proteins play a significant role in influencing SEC8 localization. Proteins at the apical junctional complex, such as E-cadherin and nectin-2α, have been shown to associate with and influence the spatial sorting of the exocyst complex, including SEC8, to the apical aspect of the lateral membrane. udel.edu
In neuronal contexts, interactions with scaffolding proteins like PSD-95 and SAP102 are important for SEC8 localization at synapses. expasy.orgebi.ac.ukebi.ac.uk SEC8 contains a C-terminal PDZ binding domain that mediates its interaction with the PDZ domains of these synaptic proteins, particularly the PDZ2 domain of SAP102. ebi.ac.ukebi.ac.uk
Rab GTPases, known regulators of vesicular trafficking, also influence SEC8 and exocyst localization. Interactions with specific Rab proteins, such as Rab10 and Rab11a, are crucial for the recruitment of the exocyst to specific membrane domains and for targeted vesicle delivery. uniprot.orguniprot.orguniprot.orggenecards.org For example, Rab10 colocalizes and interacts with SEC8 at the base of nascent cilia. uniprot.org Rab11a-dependent recruitment and modulation of the exocyst, likely through interaction with Sec15A, is important for transcytotic traffic in epithelial cells. uniprot.org
The cytoskeleton, particularly actin filaments and microtubules, can also influence exocyst localization, although the extent of this dependence can vary across organisms and cell types. biorxiv.orguniprot.orgudel.edu
Furthermore, signaling pathways involving proteins such as LRRK2, RalA, and NCAM have been shown to modulate exocyst assembly and SEC8 localization. udel.eduexpasy.orguniprot.orgrcsb.org LRRK2 associates with SEC8 and can modulate the assembly of the exocyst complex. uniprot.org NCAM promotes the phosphorylation of SEC8, which is required for efficient recruitment of the exocyst complex to growth cones. uniprot.org Cytoplasmic pH changes have also been noted as a factor that might affect the localization of organelles, potentially impacting exocyst components. udel.edu
Protein Identifiers
The following table lists key proteins mentioned in this article and their corresponding UniProt IDs. Please note that PubChem CIDs are identifiers for chemical compounds and are not applicable to proteins.
| Protein Name | UniProt ID (Human) | UniProt ID (S. cerevisiae) | UniProt ID (D. melanogaster) | UniProt ID (A. thaliana) |
| SEC8 (EXOC4) | Q6NX51 origene.com | P53733 | Q9V8K1 | Q9S7Z1 |
| Sec3 (EXOC1) | O60644 | P40489 | Q9V8K3 | Q9S7Z0 |
| Sec5 (EXOC2) | Q15359 | P89102 udel.eduuniprot.org | Q9VQQ9 flybase.orguniprot.org | Q9S7Z2 |
| Sec6 (EXOC3) | O60645 uniprot.org | P32844 udel.edu | Q9V8K2 flybase.org | Q94AI6 uniprot.org |
| Sec10 (EXOC5) | Q969T7 | P40490 | Q9XTM1 uniprot.orgflybase.org | Q9S7Z3 |
| Sec15 (EXOC6) | Q15360 | P22224 udel.eduyeastgenome.org | Q9VDE6 flybase.org | Q9S7Z4 |
| Exo70 (EXOC7) | Q9UPT5 uniprot.org | P40491 | Q9V8K0 | Q9FK34 expasy.org |
| Exo84 (EXOC8) | Q9BYM8 | P38261 uniprot.org | Q9V8J9 | Q9S7Z5 |
| PSD-95 (DLG4) | P78352 | - | Q9V8M2 | - |
| SAP102 (DLGAP1) | Q9UL63 | - | - | - |
| Rab10 | Q15906 uniprot.orguniprot.org | P24409 rcsb.orgebi.ac.uk | Q9V373 | Q9S7Z6 |
| Rab11a | P62491 mybiosource.comuniprot.orggenecards.org | P21272 | Q9V409 | Q9S7Z7 |
| LRRK2 | Q5S007 bioregistry.iouniprot.org | - | Q7PTB1 | - |
| E-cadherin (CDH1) | P12830 | - | Q9V443 | Q9S7Z8 |
| Nectin-2 alpha (PVRL2) | Q9BY67 | - | - | - |
Role of Sec8 Protein in Membrane Trafficking and Exocytosis
Core Function in Vesicle Tethering and Docking
The exocyst complex acts as a tethering complex, mediating the initial contact between arriving exocytic vesicles and specific sites on the plasma membrane before the final docking and fusion events mediated by SNARE proteins. nih.govmdpi.comebi.ac.ukfrontiersin.orgencyclopedia.pub SEC8 is one of the eight subunits (Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo70, and Exo84) that constitute the exocyst complex. nih.govportlandpress.comembopress.orgtandfonline.comasm.org This complex is proposed to function as a tethering protein complex, directing incoming secretory vesicles to specific plasma membrane sites. nih.gov
Structural studies indicate that the exocyst subunits, including SEC8, have a rod-like structure, a shared feature among Complex Associated with Tethering Containing Helical Rods (CATCHRs) proteins. ebi.ac.uk The exocyst is structurally organized into two tetrameric modules, with SEC8 belonging to the module containing Sec3, Sec5, Sec6, and Sec8. portlandpress.com Interactions between these subcomplexes are critical for the assembly and function of the exocyst. mdpi.com Live-cell imaging studies have shown that SEC8 is transported with secretory vesicles to the plasma membrane and remains associated until membrane fusion is complete, supporting its role in vesicle tethering and fusion. mdpi.com
Contribution to Constitutive and Regulated Exocytosis
SEC8, as part of the exocyst complex, contributes to both constitutive and regulated exocytosis. The exocyst is canonically involved in the tethering of secretory vesicles to the plasma membrane in constitutive exocytosis, a process essential for cell growth, plasma membrane homeostasis, and polarization. portlandpress.com
In regulated exocytosis, where secretion is triggered by specific signals, the exocyst also plays a role. For instance, the exocyst complex is implicated in insulin-stimulated GLUT4 translocation in adipocytes, a form of regulated exocytosis. portlandpress.comnih.gov Furthermore, studies on neuronal receptors like AMPARs suggest that the exocyst mediates both constitutive and regulated delivery at synapses. embopress.orgnih.gov
The localization and assembly of the exocyst complex are regulated by various factors, including small GTPases of the Rho, Ral, and Rab families, and phosphorylation events. tandfonline.commdpi.commdpi.com These regulatory mechanisms can modulate the trafficking and tethering of vesicles involved in both constitutive and regulated pathways. mdpi.com
Specific Cargo Delivery Mechanisms Mediated by SEC8 Protein
SEC8's involvement in vesicle trafficking extends to the delivery of specific cargo molecules, mediated through interactions with various proteins and localization to specific cellular sites.
Neurological Receptor Trafficking (e.g., NMDAR, AMPAR)
SEC8 plays a significant role in the trafficking of neurotransmitter receptors, particularly NMDARs and AMPARs, to the neuronal cell surface and synapses.
NMDAR Trafficking: NMDARs are transported to the cell surface in a large protein complex that includes SEC8 and the scaffolding protein SAP102. mdpi.comnih.gov SEC8 interacts with SAP102 via its C-terminal PDZ-binding domain. frontiersin.orgembopress.orgmdpi.comresearchgate.net This interaction is crucial for the delivery of NMDARs to the cell surface; blocking the SEC8-SAP102 interaction with a dominant-negative form of SEC8 prevents NMDAR surface delivery. mdpi.comnih.govresearchgate.net NMDARs travel through dendrites bound to SAP102, which in turn binds to SEC8. mdpi.comnih.gov
AMPAR Trafficking: SEC8 is also involved in AMPAR trafficking. Studies have shown that dendritic transport of the GluA2 subunit of AMPAR is severely impaired when a dominant-negative form of SEC8 is expressed. mdpi.com SEC8 controls the directional movement of AMPARs to the synapse, potentially through PDZ-dependent interactions. embopress.orgnih.govmdpi.com While SEC8 appears specialized in vesicle transport and targeting of AMPARs, another exocyst subunit, Exo70, mediates the insertion of the receptor into the plasma membrane. embopress.orgnih.govmdpi.com Disruption of the interaction between GRIP1 (another protein involved in AMPAR trafficking) and SEC8 attenuates activity-dependent AMPAR recycling. pnas.org
Glucose Transporter (GLUT4) Translocation
SEC8 is implicated in the insulin-stimulated translocation of GLUT4, the insulin-responsive glucose transporter, to the plasma membrane in adipocytes and muscle cells. portlandpress.comnih.govfrontiersin.orgoup.com This process is critical for glucose uptake. The exocyst complex, including SEC8, regulates the compartmentalization of GLUT4-containing vesicles at lipid raft domains in adipocytes. nih.gov Insulin (B600854) stimulation leads to the recruitment of the exocyst components, including SEC8, to the plasma membrane, a process that requires the small GTPase TC10 and the scaffolding protein SAP97. oup.comnih.gov Knockdown of SEC8, along with other exocyst components, has been shown to partially inhibit insulin-stimulated glucose transport. portlandpress.comnih.gov Insulin also stimulates the phosphorylation of SEC8 on Ser32 in adipocytes, suggesting a regulatory mechanism for its role in GLUT4 translocation. portlandpress.comnih.gov
Myelin Protein Transport
In oligodendrocytes and Schwann cells, which produce myelin, SEC8 plays a role in the transport of myelin proteins and membrane formation. Oligodendrocytes express exocyst components, including SEC8, which are necessary for targeting transport vesicles to areas of rapid membrane growth during myelin synthesis. nih.govbiologists.combiologists.com SEC8 colocalizes and coimmunoprecipitates with major myelin proteins like OSP/Claudin11. nih.govbiologists.combiologists.com Overexpression of SEC8 in oligodendrocytes promotes morphological differentiation and myelin-like membrane formation, while reducing SEC8 expression inhibits this process. nih.govbiologists.combiologists.com This suggests that SEC8 is central to oligodendrocyte membrane formation by regulating the recruitment of vesicles transporting myelin proteins to growth sites. nih.govbiologists.combiologists.com In Schwann cells, interaction of the scaffolding protein Dlg1 with SEC8 is proposed to promote membrane formation during active myelination. jneurosci.org
Cell Wall Material Delivery in Fungi
In fungi, the exocyst complex, including SEC8, is essential for polarized cell growth and the delivery of cell wall components. mdpi.comebi.ac.ukencyclopedia.pubasm.orgmolbiolcell.org The exocyst localizes to regions of active secretion, such as hyphal tips and the medial region during cytokinesis. mdpi.commolbiolcell.org In Schizosaccharomyces pombe, a mutant defective in SEC8 function (sec8-1) shows defects in cell separation and accumulates secretory vesicles, suggesting a role in exocytosis and the delivery of enzymes responsible for septum cleavage. molbiolcell.org In Candida albicans, the exocyst subunit Sec6 (part of the same complex as Sec8) is required for polarized secretion and the delivery of cell wall components like chitin. asm.org The exocyst complex is crucial for vesicle targeting and tethering in fungi through interactions with secretory vesicles and the plasma membrane. mdpi.com Efficient secretion of proteins, including potential cell wall-related enzymes, at the fungus-host interface during infection also requires the exocyst complex, including SEC8. plos.org
Coordination with SNARE-Mediated Membrane Fusion
The exocyst complex, an octameric protein assembly including SEC8, plays a crucial role in the late stages of exocytosis by mediating the tethering of secretory vesicles to specific sites on the plasma membrane prior to the final fusion event catalyzed by SNARE proteins. wikipedia.orgr-project.orguni-freiburg.decncb.ac.cn This spatial and temporal control exerted by the exocyst is essential for various physiological processes requiring polarized exocytosis. wikipedia.org Genetic and biochemical studies, particularly in yeast, indicate that the exocyst complex functions upstream of SNAREs, preparing the ground for membrane fusion. wikipedia.orgcncb.ac.cn
The exocyst facilitates SNARE-mediated membrane fusion by promoting the assembly of SNARE complexes through direct or indirect interactions with SNARE proteins and their regulators. r-project.orguni-freiburg.denih.govoup.com While the exocyst complex is primarily known for its tethering function, evidence suggests it also plays a role in the steps immediately preceding and during membrane fusion. nih.gov The complex provides chaperoning functions that support the entire process of SNARE complex assembly and fusion. mdpi.com
Different subunits of the exocyst have been reported to interact with various SNARE proteins or proteins that regulate SNARE function. For instance, in yeast, the exocyst subunit Sec6 interacts with the t-SNARE protein Sec9 (a homolog of mammalian SNAP-25) and the Sec1/Munc18 (SM) protein Sec1, which are essential for facilitating SNARE complex assembly and function. wikipedia.orgcncb.ac.cnnih.gov Another yeast exocyst subunit, Sec3, interacts with the Syntaxin homolog Sso2, promoting the formation of the binary complex with Sec9, thereby facilitating membrane fusion. nih.gov The exocyst subunit Sec6 also interacts with the R-SNARE Snc1/2 in yeast. oup.com
In mammalian cells, exocyst subunits have been found to associate with SNARE proteins such as SNAP23. r-project.orgdaneshyari.com These interactions are thought to promote the assembly of SNARE proteins at the vesicle tethering site before the SNARE-dependent insertion of vesicles into the membrane. r-project.org
Live-cell imaging studies in mammalian cells have shown that SEC8 remains associated with secretory vesicles at the plasma membrane until the full dilation of the fusion pore, suggesting a potential direct or indirect link to the SNARE fusion machinery beyond just initial tethering. nih.gov This indicates that SEC8's role in exocytosis extends into the later stages of membrane fusion. Furthermore, SEC8 has been shown to interact with proteins like SAP97 via a PDZ-binding motif, which may help localize the exocyst to specific plasma membrane microdomains like lipid rafts, where SNARE proteins involved in vesicle fusion are also found. researchgate.net This spatial organization facilitated by SEC8 could be important for efficient SNARE-mediated fusion.
Research findings highlight the intricate interplay between the exocyst complex, including SEC8, and the SNARE machinery. While the precise biochemical mechanisms by which the exocyst directly promotes SNARE assembly and membrane fusion are still areas of active investigation and may require further reconstitution experiments for complete elucidation, the existing data strongly support a model where the exocyst acts as a critical upstream regulator and facilitator of SNARE-mediated membrane fusion, coordinating vesicle docking with the final fusion event. wikipedia.orgr-project.orguni-freiburg.deoup.commdpi.com
The following table summarizes some of the reported interactions between exocyst subunits and SNARE or SNARE-associated proteins, illustrating the molecular basis for the coordination between these two key machineries in exocytosis.
| Exocyst Subunit | Interacting Protein (SNARE or Regulator) | Organism/Context | Reported Effect/Role | Source |
| SEC8 (EXOC4) | SAP97 | Mammalian cells (Adipocytes) | Interaction via PDZ-binding motif, potentially involved in exocyst localization to lipid rafts. | researchgate.net |
| SEC8 (EXOC4) | (Context within Exocyst) | Mammalian cells | Remains at plasma membrane until fusion pore dilation, suggesting link to fusion machinery. | nih.gov |
| Sec3 | Sso2 (Syntaxin homolog) | Yeast | Promotes binary complex formation with Sec9. | nih.gov |
| Sec6 | Sec9 (SNAP-25 homolog) | Yeast | Interacts with t-SNARE. | wikipedia.orgcncb.ac.cnnih.gov |
| Sec6 | Sec1 (Sec1/Munc18 protein) | Yeast | Interacts with SM protein. | cncb.ac.cnnih.gov |
| Sec6 | Sso1 (Syntaxin homolog) | Yeast | Interacts with t-SNARE. | nih.gov |
| Sec6 | Snc2 (VAMP/Synaptobrevin homolog) | Yeast | Interacts with R-SNARE. | daneshyari.com |
| Sec6 | Sso1-Sec9 binary complex | Yeast | Interacts with SNARE complex intermediate. | nih.gov |
| Sec6 | Sso1-Sec9-Snc2 ternary complex | Yeast | Interacts with assembled SNARE complex. | nih.gov |
| Exo70 | SNAP23 | Mammalian cells | Association reported. | daneshyari.com |
| Exocyst Complex (General) | SNARE proteins (Syntaxin, SNAP-25, VAMP/Synaptobrevin, SNAP23) | Various (Yeast, Mammalian) | Promotes SNARE complex assembly and membrane fusion; provides chaperoning functions. | r-project.orguni-freiburg.denih.govoup.commdpi.com |
| Exocyst Complex (General) | Sec1/Munc18 (SM) proteins | Yeast | Interacts to coordinate docking and fusion. | nih.gov |
Compound Names and Identifiers
Sec8 Protein in Cell Polarity and Morphogenesis
Regulation of Cell Polarization and Polarized Growth
Polarized growth, a process where cells expand or differentiate anisotropically, relies heavily on the precise delivery of new membrane material and proteins to designated areas of the cell surface. The exocyst complex, including SEC8, acts as a tethering factor that facilitates this targeted delivery frontiersin.orgumassmed.edu.
Neurite Outgrowth and Synaptogenesis
In neurons, polarized membrane growth is critical for the formation of axons and dendrites during neurite outgrowth and the subsequent establishment of synapses umassmed.edupnas.orgmdpi.com. The exocyst complex, containing SEC8, is present in regions of active membrane addition, such as extending neurites and growth cones pnas.orgmdpi.comnih.gov. Studies in cultured hippocampal neurons and PC12 cells have shown that the exocyst complex is found in these areas, and its function is important for neurite outgrowth researchgate.netumassmed.edupnas.orgmdpi.comnih.govjneurosci.org. Perturbation of exocyst function, including through dominant-negative SEC8 constructs, has been shown to inhibit neurite outgrowth jneurosci.org.
SEC8 also plays a role in synaptogenesis, the formation of synapses researchgate.netpnas.orgmdpi.comnih.gov. The exocyst complex is present at potential active zones during synapse formation pnas.orgnih.gov. SEC8 has been found to interact with key synaptic scaffolding proteins like PSD-95 and SAP102 via a PDZ binding domain in its C-terminal region researchgate.netmdpi.comembopress.org. This interaction is crucial for the appropriate targeting of neurotransmitter receptors, such as AMPA and NMDA receptors, to the postsynaptic membrane researchgate.netmdpi.comembopress.org. Research indicates that SEC8 controls the directional movement of AMPA receptors towards synapses through these PDZ-dependent interactions embopress.org.
Epithelial Cell Polarity Establishment
Epithelial cells exhibit distinct apical and basolateral membrane domains, essential for their barrier and transport functions. The establishment of this polarity requires the selective delivery of proteins and lipids to these specific domains pnas.orgnih.govmolbiolcell.org. The exocyst complex is recruited to cell-cell contacts upon the initiation of calcium-dependent cell adhesion, a critical step in establishing epithelial polarity pnas.orgnih.gov. As polarity develops, the exocyst, including SEC8, localizes to the apical junctional complex pnas.org. This localization is proposed to direct the trafficking of transport vesicles, particularly those carrying basal-lateral proteins, to the developing lateral membrane domain pnas.org. Studies using function-blocking antibodies against SEC8 in permeabilized epithelial cells have demonstrated the exocyst's requirement for various endocytic pathways directed towards both apical and basolateral poles, including basolateral recycling, apical recycling, and basolateral-to-apical transcytosis molbiolcell.org.
Fungal Tip Growth and Morphogenesis
In fungi, polarized growth, often in the form of tip growth, is fundamental for processes like hyphal extension and cell division mdpi.comuniprot.orgebi.ac.ukmolbiolcell.org. The exocyst complex is essential for this polarized growth and morphogenesis in various fungal species mdpi.comuniprot.orgebi.ac.uk. In budding yeast (Saccharomyces cerevisiae), the exocyst localizes to sites of active vesicle fusion at the plasma membrane, and these sites change during the cell cycle to support processes like budding and cytokinesis pnas.orgyeastgenome.org. In fission yeast (Schizosaccharomyces pombe), the exocyst complex, including SEC8, is required for polarized cell growth and division septum assembly uniprot.orgebi.ac.ukmolbiolcell.org. Mutants with defects in SEC8 and other exocyst components show impaired cell separation after division molbiolcell.org. Research in fission yeast suggests that while actin-based transport and the exocyst represent parallel pathways for morphogenesis, disruption of both leads to isotropic growth, indicating their coordinated role in polarized growth nih.gov.
Pollen Tube Germination and Growth
Pollen tube growth is a striking example of highly polarized growth in plants, essential for fertilization nih.govscispace.comcas.cznih.govoup.comfrontiersin.orgmdpi.com. The exocyst complex, with SEC8 as a subunit, plays a vital role in this process by facilitating the targeted delivery of vesicles containing cell wall materials, membrane proteins, and other components to the growing tip of the pollen tube frontiersin.orgnih.govscispace.comcas.cznih.govoup.comfrontiersin.org. Studies in Arabidopsis have shown that AtSEC8 is expressed in pollen, and mutations in the AtSEC8 gene cause defects in pollen germination and competitive pollen tube growth nih.govscispace.comcas.cznih.govoup.com. Mutant pollen grains may appear to initiate germination but are unable to form a pollen tube nih.govscispace.comnih.govresearchgate.net. A reduced pollen tube growth rate is also observed in mutants with partial defects in SEC8 function nih.govscispace.comnih.gov. The localization and dynamics of SEC8 in pollen tubes are consistent with its role in polar transport and the release of essential contents for germination and tube growth frontiersin.org.
Role in Cytoskeletal Organization and Dynamics
The exocyst complex interacts closely with the cytoskeleton, particularly the actin cytoskeleton, to ensure the proper targeting and tethering of vesicles during polarized growth and exocytosis umassmed.edunih.govantibodies-online.comnih.gov.
Intermediate Filament Interactions (e.g., Cytokeratin8)
While the primary role of SEC8 is associated with the exocyst complex and vesicle trafficking, intermediate filaments like Cytokeratin 8 (K8) are key components of the cytoskeleton, providing structural integrity and influencing various cellular processes, including cell shape and polarity binasss.sa.crnih.gov. Research indicates that intermediate filaments interact with other cytoskeletal components, including actin and microtubules, both directly and indirectly binasss.sa.cr.
Although direct interactions between SEC8 and Cytokeratin 8 are not extensively documented in the provided search results, the exocyst complex's function in polarized exocytosis is intricately linked to the cytoskeleton. The localization of exocyst proteins, including SEC8, can be dependent on the actin cytoskeleton in some contexts, such as in budding yeast, while in others, like rat brain cells, it is affected by microtubule-disrupting drugs elifesciences.org. This suggests an indirect interplay between the exocyst and cytoskeletal networks, which could potentially involve intermediate filaments in maintaining cellular organization and facilitating polarized transport necessary for morphogenesis.
Cytokeratin 8 itself is known to undergo phosphorylation, which affects its organization, assembly dynamics, and interactions with signaling molecules nih.govnih.gov. For instance, phosphorylation of K8 at Ser-73 is implicated during mitosis, cell stress, and apoptosis nih.gov. K8 also interacts with proteins like 14-3-3, which can influence keratin (B1170402) filament organization and mitotic progression biomolther.org. While a direct physical interaction between SEC8 and K8 is not explicitly detailed, the functional interplay between the exocyst-mediated membrane trafficking and the dynamic organization of intermediate filaments like K8 is plausible in the context of establishing and maintaining cell polarity and driving morphogenetic changes. Some studies mention that Sec3 and Sec8 have similar detergent solubility characteristics to intermediate filaments, which might hint at potential associations, though this is not conclusive evidence of direct binding researchgate.net.
Involvement in Cell Division and Cytokinesis
SEC8, as a subunit of the exocyst complex, plays a critical role in cell division and cytokinesis, particularly in the delivery of membrane material required for the formation of the new cell membrane or cell wall.
Division Septum Assembly and Cell Separation in Fission Yeast
In Schizosaccharomyces pombe, cytokinesis occurs through medial fission involving an actomyosin (B1167339) contractile ring and the assembly of a multilayered division septum nih.govmolbiolcell.orgnih.gov. The exocyst complex, including SEC8, is essential for this process ebi.ac.uknih.govmolbiolcell.orgnih.gov. Studies using the sec8-1 mutant in S. pombe have shown that while these cells can elongate and assemble division septa, they are defective in cell separation nih.govmolbiolcell.orgnih.gov. This suggests that the exocyst is specifically involved in targeting enzymes responsible for cleaving the inner layer of the division septum, a step necessary for daughter cell liberation nih.govmolbiolcell.orgnih.gov.
The exocyst proteins, including SEC8, localize to the medial region of cells undergoing cytokinesis, in addition to the growing ends of interphase cells molbiolcell.orgnih.gov. This localization to the division site is dependent on F-actin but independent of exocytosis itself molbiolcell.orgnih.gov. In late mitotic cells, SEC8-GFP has been observed as double rings, distinct from the constricting actomyosin ring molbiolcell.org. The exocyst's localization to the division site is also influenced by septins, which are important for cytokinesis researchgate.netnih.gov. In exocyst mutants like sec8-1, septin localization can be abnormal, spreading onto the division plane nih.gov.
Research indicates that the exocyst tethers vesicles at the rim of the division plane during cytokinesis in fission yeast, while other complexes like TRAPP-II and Rab11 GTPase Ypt3 may help tether vesicles along the cleavage furrow plos.org. This suggests a spatially regulated delivery of membrane and enzymes required for septum formation and cleavage plos.org.
Contractile Ring Dynamics
While the actomyosin ring constricts to drive cleavage furrow formation, the exocyst complex, through its role in membrane delivery, is indirectly involved in supporting this process plos.org. In Drosophila spermatocytes, SEC8 is enriched in a broad cortical band encircling the midzone during division, a region associated with the cleavage furrow plos.org. Mutations in exocyst components like SEC8 can lead to defects in cell division and failed cytokinesis, resulting in multinucleated cells plos.org. This highlights the necessity of exocyst-mediated membrane addition for successful contractile ring function and cleavage furrow progression plos.org.
Studies in fission yeast also link exocytosis to plasma membrane invagination and contractile ring constriction during cytokinesis plos.org. Mutations in SEC8 significantly slow down plasma membrane invagination and ring constriction plos.org. This suggests that the continuous delivery of new membrane by the exocyst is crucial for the dynamic changes in cell shape that occur during contractile ring constriction and furrow ingression. The localization of the exocyst to the division site appears to depend on the contractile ring for initial recruitment in some organisms elifesciences.org.
Molecular Interactions of Sec8 Protein
Interactions within the Exocyst Complex
Specific Subunit-Subunit Binding Partners
SEC8 engages in direct interactions with several other exocyst subunits, which are critical for the assembly and stability of the complex. These interactions have been identified through various biochemical and genetic studies, including yeast two-hybrid analyses and co-immunoprecipitation experiments nih.govpnas.orgnih.gov.
Key binding partners of SEC8 within the exocyst complex include:
Sec6: The interaction between Sec6 and Sec8 forms a stable subcomplex that is essential for the assembly and function of the exocyst complex, regulating vesicle targeting and fusion mdpi.com. This interaction has been highlighted as critical in various studies mdpi.com.
Sec10: Interactions between Sec8 and Sec10 have been observed in mammalian exocyst complexes pnas.orgmdpi.com.
Exo70: SEC8 has been shown to interact with Exo70 in co-immunoprecipitation experiments mdpi.comnih.gov. This interaction, along with that between Sec3 and Exo70, is important for anchoring the exocyst to the plasma membrane embopress.org.
Sec5: Interactions between Sec8 and Sec5 also contribute to the structure and function of the exocyst complex mdpi.com.
The N-terminal coiled-coil region of SEC8 is known to interact with Sec6, forming an antiparallel zipper structure. This zipper then interacts with a similar structure formed between Sec3 and Sec5, contributing to the assembly of a four-helical bundle, which is a core structural feature of the exocyst ebi.ac.uk.
Research findings on SEC8 subunit interactions are summarized in the table below:
| SEC8 Binding Partner | Method of Detection | Organism/System | Key Finding | Source |
| Sec6 | Co-immunoprecipitation, In vitro binding, Genetic studies | Mammalian, Yeast | Forms a stable subcomplex essential for assembly and function. | pnas.orgmdpi.com |
| Sec10 | Yeast two-hybrid, Co-immunoprecipitation | Mammalian | Interaction observed within the complex. | pnas.orgmdpi.com |
| Exo70 | Co-immunoprecipitation | Mammalian, Yeast | Interacts with Exo70. Increased association in the presence of LRRK2 G2019S. | mdpi.comnih.gov |
| Sec3 | Yeast two-hybrid | Mammalian | Interacts with Sec3. | pnas.org |
| Sec5 | Yeast two-hybrid | Mammalian | Interacts with Sec5. | pnas.org |
Dynamic Assembly and Disassembly of Exocyst Subcomplexes
While initially thought to be a stable octamer, research suggests that the exocyst complex, including SEC8, undergoes dynamic assembly and disassembly nih.govresearchgate.netbiorxiv.org. In mammalian cells, the exocyst is proposed to be comprised of two subcomplexes that can associate independently with the plasma membrane and exist in a dynamic equilibrium with subunit monomers and the hetero-octameric complex researchgate.netresearchgate.netbiorxiv.org.
Subcomplex I is generally considered to consist of Sec3, Sec5, Sec6, and Sec8, while Subcomplex II includes Sec10, Sec15, Exo70, and Exo84 mdpi.comresearchgate.net. The interaction between these two subcomplexes is critical for forming the holo-complex and is predominantly mediated by Sec8 and Sec5 from Subcomplex I interacting with subunits in Subcomplex II mdpi.com.
Studies using techniques like live-cell imaging and biochemical analyses have provided insights into this dynamic nature. For instance, some studies suggest that a subset of subunits arrives on vesicles and assembles with the remaining subunits at the plasma membrane nih.gov. The precise mechanisms regulating the assembly and disassembly, including the role of factors like phosphorylation and interactions with other proteins, are areas of ongoing research mdpi.comnih.govmdpi.com. For example, phosphorylation of Exo84 by Cdk1 kinase in S. cerevisiae regulates exocyst assembly and disassembly mdpi.com. The association of exocyst subunits with the plasma membrane or secretory vesicles can also influence assembly and disassembly mdpi.com.
Data regarding the proposed subcomplexes:
| Subcomplex I | Subcomplex II |
| Sec3 (EXOC1) | Sec10 (EXOC5) |
| Sec5 (EXOC2) | Sec15 (EXOC6) |
| Sec6 (EXOC3) | Exo70 (EXOC7) |
| Sec8 (EXOC4) | Exo84 (EXOC8) |
Note: The existence and composition of stable subcomplexes prior to holo-complex formation have been debated, with some studies questioning their isolation in certain organisms like S. cerevisiae nih.gov. However, the concept of dynamic assembly from subunits or smaller units is supported by various findings nih.govresearchgate.netbiorxiv.org.
Interactions with Small GTPases
Small GTPases, particularly from the Rho and Rab families, are crucial regulators of vesicle trafficking and interact with the exocyst complex, influencing its localization and activity nih.govfrontiersin.org. SEC8 participates in these interactions, either directly or indirectly as part of the complex.
Rho Family GTPases
Rho family GTPases, such as Cdc42, RhoA, and RalA, are involved in processes like cell polarity, cytoskeleton organization, and cell migration, which are closely linked to exocytosis frontiersin.org.
Cdc42 and RhoA: Active forms of Cdc42 and RhoA have been shown to promote the association of SEC8 (along with Sec3) with scaffolding proteins like IQGAP1 frontiersin.orgnih.govresearchgate.net. While Cdc42 and RhoA can bind to IQGAP1 and the Sec3/Sec8 complex, the binding of Sec3 and Sec8 to IQGAP1 appears to be independent of the direct binding of RhoA/Cdc42 to IQGAP1. Instead, it is proposed that the binding of active RhoA/Cdc42 to the Sec3/Sec8 complex triggers their association with IQGAP1 researchgate.net. This interaction is important for processes like tumor cell invasion and the formation of invadopodia nih.govresearchgate.net. In fission yeast, Sec6 and Sec8 localization to cell tips is dependent on Cdc42 frontiersin.org.
RalA: Ral GTPases, including RalA, interact with exocyst subunits like Sec5 and Exo84 biologists.com. RalA can also indirectly affect SEC8 by modulating the interaction between GEF-H1 and Sec5, which in turn influences RhoA activation and exocyst assembly/localization nih.gov.
Interactions with Rho Family GTPases:
| Rho GTPase | Interacting Exocyst Subunit(s) | Effect on Exocyst/SEC8 | Process Involved | Source |
| Cdc42 | Sec3, Sec8, Exo70 | Promotes association with IQGAP1; localization in fission yeast; required for efficient interaction with Sec3/Sec8 complex | Cell polarization, invadopodia formation, phagocytosis | frontiersin.orgnih.govresearchgate.netrupress.org |
| RhoA | Sec3, Sec8, Exo70 | Promotes association with IQGAP1; affects assembly/localization | Invadopodia formation, vesicle trafficking | nih.govresearchgate.netnih.gov |
| RalA | Sec5, Exo84 (direct); Sec8 (indirectly via GEF-H1/Sec5/RhoA) | Modulates GEF-H1/Sec5 interaction, influences RhoA activation and exocyst localization | Cell migration, autophagy, neurogenesis, cancer, vesicle trafficking | biologists.comnih.gov |
Rab Family GTPases
Rab family GTPases are key regulators of vesicle transport and interact with exocyst members, controlling various steps of vesicle trafficking nih.govmdpi.commdpi.com. While Sec15 is a well-established direct interactor of several Rab GTPases, SEC8 also shows associations with Rab proteins, often as part of the larger exocyst complex.
Rab10: Rab10 colocalizes and interacts with exocyst proteins, specifically SEC8, at the base of nascent cilia in renal epithelial cells mdpi.comresearchgate.netnih.gov. SEC8 loss-of-function mutations can lead to the accumulation of intracellular Rab10 vesicles mdpi.com. Rab10 physically interacts with the exocyst complex, as demonstrated by co-immunoprecipitation studies with anti-SEC8 antibodies nih.gov.
Rab11: Rab11 interacts with the exocyst complex, which helps in tethering vesicles to the plasma membrane researchgate.net. While Sec15 directly interacts with GTP-bound Rab11, the exocyst complex as a whole, including SEC8, is considered a downstream effector of Rab11 nih.govbiologists.comresearchgate.net. Rab11, along with Rab8 and Rabin8, forms a cascade of interactions with the exocyst complex that couples vesicle generation to docking and fusion nih.govresearchgate.net.
Rab8: Rab8 is another Rab GTPase that interacts with the exocyst complex, often in coordination with Rab11 and Rabin8 nih.govresearchgate.net. Like Rab11, Rab8 is considered a downstream effector of exocytic Rabs, with Sec15 directly interacting with GTP-bound Rab8 nih.gov. SEC8's association with Rab8 is likely within the context of the assembled exocyst complex.
Interactions with Rab Family GTPases:
| Rab GTPase | Interacting Exocyst Subunit(s) | Effect on Exocyst/SEC8 | Process Involved | Source |
| Rab10 | Sec8, Sec6 (colocalization); Sec8 (physical interaction) | Colocalizes and interacts with SEC8 at nascent cilia base; SEC8 loss-of-function affects Rab10 vesicles | Ciliogenesis, vesicle trafficking | mdpi.comresearchgate.netnih.gov |
| Rab11 | Exocyst complex (tethering); Sec15 (direct interaction) | Exocyst (including SEC8) acts as a downstream effector; involved in vesicle tethering | Vesicle trafficking, ciliogenesis | nih.govbiologists.comresearchgate.net |
| Rab8 | Exocyst complex; Sec15 (direct interaction) | Exocyst (including SEC8) acts as a downstream effector; coordinates with Rab11 and Rabin8 | Vesicle trafficking, ciliogenesis | nih.govbiologists.comresearchgate.net |
Interactions with Scaffolding and Adaptor Proteins
SEC8 also interacts with various scaffolding and adaptor proteins that help link the exocyst complex to other cellular structures and signaling pathways, further regulating its function and localization.
SAP102 and PSD-95: SEC8 interacts with the synaptic scaffolding proteins SAP102 and PSD-95, which are membrane-associated guanylate kinases (MAGUKs) enriched at postsynaptic densities frontiersin.orgportlandpress.comnih.govnih.govbiologists.com. This interaction occurs via the C-terminal ITTV motif of SEC8 binding to the PDZ domains of SAP102 and PSD-95 frontiersin.orgportlandpress.comnih.gov. Studies have shown that SEC8 preferentially binds to the PDZ2 domain of SAP102, and a unique long helical "spacer" region in the C-terminus of SEC8 is critical for this interaction frontiersin.orgnih.gov. This interaction is important for the localization of SAP102 and PSD-95 to neuronal synapses and the regulation of receptor trafficking frontiersin.orgportlandpress.com.
IQGAP1: As mentioned in the context of Rho GTPases, SEC8 interacts with the scaffolding protein IQGAP1, an interaction promoted by active Cdc42 and RhoA nih.govresearchgate.net. This interaction is important for processes like tumor cell invasion nih.gov.
CASK and Mint1: In oligodendrocytes, SEC8 colocalizes and co-immunoprecipitates with the multidomain scaffolding protein CASK and interacts with Mint1 biologists.comresearchgate.net. CASK is another MAGUK protein biologists.com. These interactions are suggested to play a role in oligodendrocyte morphological differentiation and myelin formation by regulating the recruitment of vesicles transporting myelin proteins biologists.comresearchgate.net.
OSP/Claudin11: SEC8 also colocalizes and co-immunoprecipitates with OSP/Claudin11, a major component of the myelin membrane, in oligodendrocytes. This interaction is implicated in the role of SEC8 in myelin formation biologists.comresearchgate.net.
LRRK2: LRRK2, a kinase implicated in Parkinson's disease, interacts with SEC8. This interaction can modulate the assembly of exocyst subunits, specifically increasing the association between SEC8 and Exo70, and to a lesser extent, SEC8 and Sec6 mdpi.comnih.gov. The kinase domain of LRRK2 appears important for this interaction mdpi.com.
NCAM: The neural cell adhesion molecule (NCAM) is associated with the SEC8 and Exo70 subunits of the exocyst complex. NCAM promotes the phosphorylation of SEC8, which is required for efficient recruitment of the exocyst complex to growth cones mdpi.comnih.gov.
GEF-H1: GEF-H1, a guanine (B1146940) nucleotide exchange factor for Rho proteins, interacts with the exocyst complex, specifically with Sec5. This interaction is regulated by RalA and promotes RhoA activation, which in turn affects exocyst assembly and localization nih.gov. While the direct interaction is with Sec5, this pathway indirectly impacts SEC8 as a component of the complex.
Interactions with Scaffolding and Adaptor Proteins:
| Protein | Exocyst Subunit(s) Involved (Direct/Indirect) | Role/Context of Interaction | Source |
| SAP102 | Sec8 (Direct via C-terminus) | Localization of SAP102 to synapses; regulation of receptor trafficking. Preferential binding to PDZ2. | frontiersin.orgportlandpress.comnih.gov |
| PSD-95 | Sec8 (Direct via C-terminus) | Localization of PSD-95 to synapses; regulation of receptor trafficking. | frontiersin.orgportlandpress.comnih.gov |
| IQGAP1 | Sec3, Sec8 (Direct) | Links exocyst to Rho GTPase signaling; involved in cell polarization and tumor invasion. | frontiersin.orgnih.govresearchgate.net |
| CASK | Sec8 (Colocalization, Co-IP) | Involved in oligodendrocyte differentiation and myelin formation. | biologists.comresearchgate.net |
| Mint1 | Sec8 (Interaction) | Involved in oligodendrocyte differentiation. | researchgate.net |
| OSP/Claudin11 | Sec8 (Colocalization, Co-IP) | Major myelin protein; interaction implicated in myelin formation. | biologists.comresearchgate.net |
| LRRK2 | Sec8 (Direct) | Modulates exocyst assembly; implicated in Parkinson's disease. | mdpi.comnih.gov |
| NCAM | Sec8, Exo70 (Association) | Promotes SEC8 phosphorylation; required for exocyst recruitment to growth cones. | mdpi.comnih.gov |
| GEF-H1 | Sec5 (Direct); Sec8 (Indirect via complex) | Regulates RhoA activation and exocyst assembly/localization. | nih.gov |
Synaptic Scaffolding Proteins (e.g., SAP102, PSD-95)
SEC8 interacts with major synaptic scaffolding proteins such as PSD-95 (postsynaptic density protein 95) and SAP102 (synapse-associated protein 102). nih.govmdpi.comembopress.orgresearchgate.net These proteins are concentrated at the postsynaptic density (PSD) of excitatory synapses and are involved in assembling synaptic signaling complexes. mdpi.com PSD-95 and SAP102 share high sequence homology and possess three PDZ domains in their N-terminal region. nih.govresearchgate.net
The interaction between SEC8 and these synaptic scaffolding proteins is mediated by a PDZ binding domain, specifically the C-terminal ITTV motif in SEC8, which binds to the PDZ domains of SAP102 and PSD-95. nih.govmdpi.comresearchgate.net Research indicates that SEC8 preferentially binds to the PDZ2 domain of SAP102 over PDZ1 and PDZ3. researchgate.netnih.gov Structural studies have shown that the C-terminal half of rat SEC8 contains a long helix with a 14-residue "spacer" bridging the ITTV motif to the core structure, and deletion of this spacer abolishes the binding to SAP102. researchgate.netnih.gov
This interaction is crucial for the localization of PSD-95 and SAP102 to neuronal synapses and their role in regulating the sorting and trafficking of N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs) to the cell membrane. mdpi.comembopress.orgresearchgate.net
Table 1: Interactions with Synaptic Scaffolding Proteins
| SEC8 Interactor | Type of Interaction | Region of Interaction on SEC8 | Effect of Interaction | Research Findings |
| PSD-95 | Direct binding | C-terminal PDZ binding domain (ITTV motif) | Involved in localization of PSD-95 to synapses; regulates trafficking of NMDARs and AMPARs. nih.govmdpi.comembopress.orgresearchgate.net | SEC8 C-terminus interacts with PSD95. embopress.org SEC8 binding to PSD95 by the C-terminal region containing a PDZ binding domain. mdpi.com |
| SAP102 | Direct binding | C-terminal PDZ binding domain (ITTV motif) | Involved in localization of SAP102 to synapses; regulates trafficking of NMDARs and AMPARs. nih.govmdpi.comresearchgate.net Preferential binding to PDZ2 domain. researchgate.netnih.gov | Interaction via the binding of the C-terminal ITTV motif in Sec8 to the PDZ domains of SAP102. nih.govresearchgate.net Deletion of the spacer in Sec8 C-terminus abolished binding to SAP102. researchgate.netnih.gov |
Myelin-Associated Scaffolding Proteins (e.g., CASK, Mint1)
SEC8 has been shown to interact with myelin-associated scaffolding proteins such as CASK (calcium/calmodulin-dependent serine protein kinase) and Mint1 (neuronal adaptor protein Mint1) in oligodendrocytes. researchgate.netbiologists.comdntb.gov.ua These interactions are important for oligodendrocyte morphological differentiation and myelin formation. researchgate.netbiologists.com
CASK is a multidomain scaffolding protein involved in protein transport to neuronal synapses and epithelial basolateral membranes. biologists.comresearchgate.netresearchgate.net Mint1 is a neuronal adaptor protein that associates with CASK. biologists.comresearchgate.netresearchgate.net In oligodendrocytes, SEC8 associates with the CASK/Mint1 complex. biologists.com This association is proposed to mediate the transport of motor-driven vesicles carrying myelin proteins, such as OSP/Claudin11, along microtubules to the oligodendrocyte and myelin membranes. biologists.com
Research indicates that SEC8 colocalizes, coimmunoprecipitates, and cofractionates with CASK in oligodendrocytes. researchgate.netbiologists.comresearchgate.net Overexpression of SEC8 promotes oligodendrocyte morphological differentiation and myelin-like membrane formation in vitro, while interference with SEC8 expression inhibits this process. researchgate.netbiologists.comresearchgate.net
Table 2: Interactions with Myelin-Associated Scaffolding Proteins
| SEC8 Interactor | Type of Interaction | Cellular Context | Effect of Interaction | Research Findings |
| CASK | Association (part of a complex with Mint1) | Oligodendrocytes | Mediates transport of myelin proteins to membranes; promotes oligodendrocyte differentiation and myelin formation. researchgate.netbiologists.comdntb.gov.ua | Sec8 associates with the CASK/Mint1 complex. biologists.com Sec8 colocalizes, coimmunoprecipitates and cofractionates with CASK in oligodendrocytes. researchgate.netbiologists.comresearchgate.net |
| Mint1 | Association (part of a complex with CASK) | Oligodendrocytes | Mediates transport of myelin proteins to membranes; promotes oligodendrocyte differentiation and myelin formation. biologists.com | The interaction between Mint1 and CASK appears to be conserved in OLs. biologists.com Sec8 associates with the CASK/Mint1 complex. biologists.com |
Cell Adhesion Molecules (e.g., N-cadherin, NCAM140)
SEC8 interacts with cell adhesion molecules, including N-cadherin and NCAM140 (neural cell adhesion molecule 140). nih.govmdpi.comresearchgate.net These interactions play roles in processes such as epithelial-mesenchymal transition (EMT) and the recruitment of the exocyst complex to specific membrane sites.
SEC8 regulates N-cadherin expression by controlling the expression of Smad3 and Smad4 at the basal transcriptional level, thereby modulating cell migration and adhesion. nih.govresearchgate.net
The exocyst subunits SEC8 and Exo70 directly associate with the intracellular domain of NCAM140. mdpi.com NCAM promotes FGF receptor-mediated phosphorylation of two tyrosine residues in the SEC8 protein, which is required for efficient recruitment of the exocyst complex to growth cones. mdpi.com
Table 3: Interactions with Cell Adhesion Molecules
| SEC8 Interactor | Type of Interaction | Cellular Context | Effect of Interaction | Research Findings |
| N-cadherin | Indirect regulation (via Smad3/Smad4) | Regulates N-cadherin expression, modulating cell migration and adhesion. nih.govresearchgate.net | Sec8 regulates N-cadherin expression by controlling Smad3 and Smad4 expression through CBP. nih.govresearchgate.net | |
| NCAM140 | Direct association | Growth cones | Required for efficient recruitment of the exocyst complex; NCAM promotes SEC8 phosphorylation. mdpi.com | Exo70 and Sec8 subunits of the exocyst complex directly associate with the intracellular domain of NCAM140. mdpi.com NCAM promotes FGF receptor-mediated phosphorylation of two tyrosine residues in the this compound. mdpi.com |
Interactions with Signaling Molecules and Kinases
SEC8 interacts with various signaling molecules and kinases, influencing cellular pathways involved in processes like neuronal function and stress responses.
LRRK2 Protein and its Kinase Activity
SEC8 interacts with Leucine-rich repeat kinase 2 (LRRK2), a protein whose mutations are a major genetic cause of Parkinson's disease (PD). nih.govresearchgate.netsdbonline.orgnih.gov LRRK2 is a large multidomain protein with kinase and GTPase activity, involved in regulating vesicle dynamics. nih.govnih.govuniprot.org
Research indicates that LRRK2 interacts with SEC8 and positively modulates the assembly of the exocyst complex. nih.govresearchgate.netsdbonline.orgnih.gov This effect is dependent on LRRK2's kinase activity, as it is reduced by LRRK2 kinase inhibitors or kinase-deficient mutants. nih.govresearchgate.net The interaction between LRRK2 and SEC8 appears to involve the C-terminal part of SEC8 and the kinase domain of LRRK2, although other LRRK2 domains may also be involved. nih.gov While SEC8 interacts with the kinase domain of LRRK2, studies have not consistently identified significant changes in SEC8 phosphorylation levels due to the presence of wild-type or pathological mutant LRRK2. nih.gov
The modulation of exocyst complex assembly by LRRK2 appears to be downstream of LRRK2-mediated RAB phosphorylation. nih.govresearchgate.netsdbonline.org Inhibition of the exocyst complex has been shown to rescue mutant LRRK2 pathogenic phenotypes in cellular and Drosophila models. nih.govsdbonline.org
Table 4: Interactions with LRRK2 Protein
| SEC8 Interactor | Type of Interaction | Effect of Interaction | Research Findings |
| LRRK2 | Direct interaction | Positively modulates exocyst complex assembly; effect is dependent on LRRK2 kinase activity. nih.govresearchgate.netsdbonline.orgnih.gov Modulation is downstream of RAB phosphorylation. nih.govresearchgate.netsdbonline.org | LRRK2 interacts with Sec8 and positively modulates the exocyst complex formation. nih.govresearchgate.netsdbonline.orgnih.gov The lack of the C-terminal part of Sec8 leads to loss of LRRK2 interaction. nih.gov The absence of the kinase domain of LRRK2 strongly reduces Sec8 binding. nih.gov |
MAPK Signaling Pathway Components (e.g., ERK, p38 MAPK, JNK, MAPK kinase 4)
SEC8 is implicated in interactions that influence components of the MAPK (mitogen-activated protein kinase) signaling pathway, including ERK (extracellular signal-regulated kinase), p38 MAPK, and JNK (c-Jun N-terminal kinase), and MAPK kinase 4 (MAP2K4/MKK4). The MAPK pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, survival, and stress responses. wikipedia.orgmdpi.comspandidos-publications.com
SEC8 knockdown in certain cell types has been shown to inhibit the ERK or p38 MAPK signaling pathways. nih.gov Additionally, knockdown of SEC8 enhances the binding of JIP4 to MAPK kinase 4 (MAP2K4), leading to decreased phosphorylation of MAP2K4, JNK, and p38. nih.gov This suggests that SEC8 plays a role in regulating the activity of these kinases within the MAPK pathway.
Table 5: Influence on MAPK Signaling Pathway Components
| MAPK Pathway Component | Type of Interaction/Influence | Effect | Research Findings |
| ERK (ERK1, ERK2) | Indirect influence (inhibition upon SEC8 knockdown) | Inhibition of ERK signaling pathway. nih.gov | Sec8 knockdown in HSC3 cells resulted in reduced expressions of PAK1 and PAK2 by upregulating Pirh2 and Siah1 expression, which inhibited the ERK or p38 MAPK signalling pathway. nih.gov |
| p38 MAPK | Indirect influence (inhibition upon SEC8 knockdown; decreased phosphorylation upon SEC8 knockdown) | Inhibition of p38 MAPK signaling pathway; decreased p38 phosphorylation. nih.gov | Sec8 knockdown in HSC3 cells resulted in reduced expressions of PAK1 and PAK2 by upregulating Pirh2 and Siah1 expression, which inhibited the ERK or p38 MAPK signalling pathway. nih.gov Knockdown of Sec8 enhances the binding of JIP4 to MAPK kinase 4, thereby decreasing the phosphorylation of MAPK kinase 4, JNK, and p38. nih.gov |
| JNK | Indirect influence (decreased phosphorylation upon SEC8 knockdown) | Decreased JNK phosphorylation. nih.gov | Knockdown of Sec8 enhances the binding of JIP4 to MAPK kinase 4, thereby decreasing the phosphorylation of MAPK kinase 4, JNK, and p38. nih.gov |
| MAPK kinase 4 (MAP2K4) | Indirect influence (decreased phosphorylation upon SEC8 knockdown) | Decreased MAP2K4 phosphorylation. nih.gov | Knockdown of Sec8 enhances the binding of JIP4 to MAPK kinase 4, thereby decreasing the phosphorylation of MAPK kinase 4, JNK, and p38. nih.gov |
PAK Family Kinases (PAK1, PAK2)
SEC8 is linked to the regulation of PAK (p21-activated kinase) family kinases, specifically PAK1 and PAK2. PAK kinases are serine/threonine kinases that are activated by Rho family GTPases (Rac and Cdc42) and are involved in various cellular processes, including cytoskeletal reorganization, cell motility, and survival. guidetopharmacology.orgwikipedia.org
Research indicates that SEC8 knockdown in HSC3 cells resulted in reduced expressions of PAK1 and PAK2. nih.gov This reduction in PAK1 and PAK2 expression was associated with the upregulation of Pirh2 and Siah1 expression. nih.gov The decrease in PAK1 and PAK2 levels, in turn, inhibited the ERK or p38 MAPK signaling pathway and affected cytokeratin 8 phosphorylation and cell migration. nih.gov This suggests that SEC8 plays a role in maintaining appropriate levels of PAK1 and PAK2, which are important for downstream signaling and cellular functions.
Table 6: Influence on PAK Family Kinases
| SEC8 Interactor | Type of Influence | Effect | Research Findings |
| PAK1 | Indirect influence (reduced expression upon SEC8 knockdown) | Reduced PAK1 expression leads to inhibition of ERK or p38 MAPK pathways and affects cell migration. nih.gov | Sec8 knockdown in HSC3 cells resulted in reduced expressions of PAK1 and PAK2 by upregulating Pirh2 and Siah1 expression. nih.gov |
| PAK2 | Indirect influence (reduced expression upon SEC8 knockdown) | Reduced PAK2 expression leads to inhibition of ERK or p38 MAPK pathways and affects cell migration. nih.gov | Sec8 knockdown in HSC3 cells resulted in reduced expressions of PAK1 and PAK2 by upregulating Pirh2 and Siah1 expression. nih.gov |
DNA Damage Response Kinases (e.g., PKR, TBK1)
SEC8 has been implicated in interactions with DNA damage response (DDR) kinases, notably PKR and TBK1, suggesting a role for the exocyst complex in integrating host defense signaling and potentially influencing cellular responses to stress.
PKR (Protein Kinase R)
While direct physical interaction between SEC8 and PKR is not extensively documented in the provided literature, the exocyst complex, including SEC8, appears functionally linked to PKR-mediated pathways. PKR is a key sensor of viral infection and cellular stress, primarily known for phosphorylating eIF2α to inhibit protein synthesis. nih.govwikipedia.orggenecards.org The exocyst complex has been identified as a platform coordinating regulatory cascades in host defense signaling. genecards.org
TBK1 (TANK-Binding Kinase 1)
Research indicates a functional association between SEC8 and TBK1, a non-canonical IKK family kinase involved in innate immunity and cellular signaling. uniprot.orgrcsb.orgresearchgate.netwikipedia.org SEC8 is described as an exocyst partner of TBK1. abcam.com The formation of a complex involving RalB, SEC5 (another exocyst subunit), and TBK1 is known to initiate innate immune responses following viral infection. uniprot.orgnih.gov SEC8 has been shown to support the activation of TBK1 in a virus infection-dependent manner. abcam.com Experimental depletion of both TBK1 and SEC8 using siRNA attenuated S6K phosphorylation after viral infection, suggesting their collaborative role in this signaling cascade. abcam.com Furthermore, the absence of SEC8 resulted in a selective disruption of the SEC5/mTOR/TBK1 complex. abcam.com This highlights SEC8's importance in maintaining the integrity of signaling platforms involving TBK1.
Research Findings on SEC8, PKR, and TBK1 Interactions:
| Protein Partner | Type of Interaction/Relationship | Observed Effect of SEC8 Perturbation | Context/Process Involved | Reference |
| PKR | Functional link (indirect interaction inferred from pathway involvement) | Not directly specified in the context of PKR activity modulation by SEC8 perturbation in the provided text. | Host defense signaling, viral response. nih.govgenecards.orggenecards.org | nih.govgenecards.orggenecards.org |
| TBK1 | Exocyst partner, functional association | Attenuated S6K phosphorylation after viral infection; Selective disruption of SEC5/mTOR/TBK1 complex. abcam.com | Innate immunity, viral response, mTOR signaling. abcam.comuniprot.orgnih.gov | abcam.comuniprot.orgnih.gov |
Other Regulatory Proteins (e.g., Pirh2, Siah1, p53, ATF2, RNF20, FOXO proteins, Mdm2)
Beyond its interactions with DDR kinases, SEC8 engages with a variety of other regulatory proteins, influencing processes such as protein degradation, transcriptional activity, and cell cycle control.
Pirh2 and Siah1
SEC8 has been shown to influence the expression of the E3 ubiquitin ligases Pirh2 and Siah1. Knockdown of SEC8 in HSC3 cells led to reduced expression of PAK1 and PAK2, which was associated with an upregulation of Pirh2 and Siah1 expression. abcam.com Pirh2 is known to ubiquitinate and degrade p53, while Siah1 is also an E3 ligase involved in the degradation of various proteins, including components of signaling pathways. rcsb.orgwikipedia.orghmdb.cauniprot.orggenecards.org This suggests that SEC8 may indirectly impact the stability and function of target proteins regulated by Pirh2 and Siah1 by modulating their expression levels.
p53 (Tumor Protein p53)
SEC8 has been identified as a suppressor of the p53 response. genecards.orgrcsb.org Depletion of SEC8 has been shown to induce the expression of endogenous p53 target genes, indicating that SEC8 normally exerts a repressive effect on the p53 pathway. genecards.org An exocyst protein-protein interaction network includes multiple proteins implicated in p53-associated DNA damage responses, suggesting a broader functional connection between the exocyst and the p53 network. genecards.org Perturbation of SEC8 can either induce or derepress a canonical p53 response. genecards.org Furthermore, SEC8 downregulation has been linked to significant changes in p53 transcriptional activity. wikipedia.org
ATF2 (Activating Transcription Factor 2)
SEC8 plays a role in regulating the histone-modifying protein ATF2. genecards.orgrcsb.org Depletion of SEC8 results in a notable accumulation of ATF2 protein, without altering its mRNA transcript levels, suggesting a post-transcriptional regulatory mechanism. genecards.org Interestingly, depletion of Huwe1, an E3 ligase found within the exocyst protein-protein interaction domain, also leads to ATF2 accumulation, hinting at a potential ubiquitin-proteasome pathway involvement in SEC8-mediated ATF2 regulation. genecards.org Elevated ATF2 levels upon SEC8 depletion correlate with enhanced nuclear accumulation and increased ionizing radiation-induced phosphorylation of ATF2, indicative of increased ATF2 activity. genecards.org
RNF20 (RING Finger Protein 20)
Similar to ATF2, SEC8 regulates the E3 ubiquitin ligase RNF20. genecards.orgrcsb.org SEC8 perturbation and depletion lead to the accumulation of RNF20 protein, independent of changes in its transcript levels. genecards.org RNF20, often in complex with RNF40, is known to catalyze the mono-ubiquitination of histone H2B at lysine (B10760008) 120 (H2BK120ub), a modification associated with transcriptional elongation and DNA repair. wikipedia.orgidentifiers.org The accumulation of RNF20 upon SEC8 depletion correlates with increased ubiquitination of its target H2B on K120. genecards.org RNF20 is recruited to sites of DNA double-strand breaks (DSBs) and is involved in DSB-induced H2B ubiquitination, which is important for local chromatin organization and the recruitment of DNA repair proteins. wikipedia.orgidentifiers.org
FOXO proteins (Forkhead box O proteins)
SEC8 has been shown to regulate FOXO family proteins, which are transcription factors involved in various cellular processes including cell cycle arrest, apoptosis, and DNA damage repair. researchgate.netuniprot.orgnih.govhmdb.caabcam.comnih.govgenecards.orggenecards.orgwikipedia.org This regulation occurs via ubiquitin-proteasome-mediated degradation. nih.gov Notably, SEC8 influences FOXO protein levels by regulating the expression of MDM2. nih.gov Additionally, there is an observed link between the disruption of presynaptic microtubules, which are regulated by SEC8, and a reduction in FOXO levels, suggesting a potential indirect regulatory axis through cytoskeletal organization. researchgate.netfrontiersin.org
Mdm2 (Mouse double minute 2 homolog)
While a direct physical interaction between SEC8 and MDM2 (an E3 ubiquitin ligase primarily known for targeting p53 for degradation) rcsb.orgnih.govwikipedia.orguniprot.orggenecards.orgwikipedia.orgfrontiersin.org is not explicitly detailed in the provided texts, SEC8 has been found to regulate the expression of MDM2. nih.gov This regulation of MDM2 expression by SEC8, in turn, impacts the ubiquitin-proteasome-mediated degradation of FOXO family proteins. nih.gov This indicates a regulatory relationship where SEC8 influences the levels of MDM2, thereby indirectly affecting pathways controlled by MDM2, such as FOXO degradation.
Research Findings on SEC8 and Other Regulatory Proteins:
| Protein Partner | Type of Interaction/Relationship | Observed Effect of SEC8 Perturbation | Context/Process Involved | Reference |
| Pirh2 | SEC8 knockdown upregulates expression | Increased Pirh2 expression. abcam.com | Regulation of PAK1/PAK2 expression. abcam.com | abcam.com |
| Siah1 | SEC8 knockdown upregulates expression | Increased Siah1 expression. abcam.com | Regulation of PAK1/PAK2 expression. abcam.com | abcam.com |
| p53 | Suppressor of p53 response, influences transcriptional activity | Induces/derepresses p53 target gene expression; Changes in p53 transcriptional activity. genecards.orgwikipedia.org | DNA damage response, transcriptional regulation. genecards.orgwikipedia.orgrcsb.org | genecards.orgwikipedia.orgrcsb.org |
| ATF2 | Regulation of protein levels | Marked accumulation of ATF2 protein; Enhanced nuclear accumulation and phosphorylation of ATF2. genecards.org | Histone modification, DNA damage response. genecards.orgrcsb.org | genecards.orgrcsb.org |
| RNF20 | Regulation of protein levels | Accumulation of RNF20 protein; Correlates with increased H2BK120 ubiquitination. genecards.org | Histone modification (H2BK120ub), DNA repair. genecards.orgrcsb.orgwikipedia.orgidentifiers.org | genecards.orgrcsb.orgwikipedia.orgidentifiers.org |
| FOXO proteins | Regulation via ubiquitin-proteasome degradation (indirectly via MDM2) | Regulation of FOXO family protein levels. nih.gov | Cell cycle control, p21 expression. nih.govnih.gov | nih.govnih.govresearchgate.netfrontiersin.org |
| Mdm2 | Regulation of expression | SEC8 regulates MDM2 expression. nih.gov | Indirect regulation of FOXO protein degradation. nih.gov | nih.gov |
Regulation of Sec8 Protein Function
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the dynamic regulation of protein function. ebi.ac.uk These modifications, which occur after protein synthesis, can alter a protein's activity, localization, and stability. cuny.edu For SEC8, phosphorylation and ubiquitination are key PTMs that modulate its activity and integration into cellular networks.
Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a primary mechanism for regulating the exocyst complex. Various kinases phosphorylate exocyst subunits to control the complex's stability, localization, and activity. mdpi.com
Insulin (B600854) Signaling: In 3T3-L1 adipocytes, insulin stimulates the phosphorylation of SEC8 at the Serine-32 (Ser-32) residue. portlandpress.comdartmouth.edunih.gov The kinase responsible for this event is likely Akt (also known as protein kinase B), a key component of the insulin signaling pathway. portlandpress.comdartmouth.edu This phosphorylation is inhibited by wortmannin, a PI3K inhibitor. portlandpress.comdartmouth.edu However, studies using non-phosphorylatable (S32A) and phosphomimetic (S32E) mutants of SEC8 showed that this specific phosphorylation event does not significantly affect the insulin-stimulated trafficking of the glucose transporter GLUT4 or the transferrin receptor to the cell surface. portlandpress.comdartmouth.edunih.gov This suggests that while SEC8 is a target of insulin signaling, its phosphorylation at Ser-32 may not be a primary mechanism for enhancing vesicle fusion with the plasma membrane in this context. dartmouth.edunih.gov
Neuronal Development: In the nervous system, the neural cell adhesion molecule (NCAM) facilitates the phosphorylation of SEC8 on two tyrosine residues. mdpi.com This phosphorylation is mediated by the FGF receptor and is essential for the efficient recruitment of the exocyst complex to neuronal growth cones, highlighting its importance in neurite outgrowth. mdpi.com
Cell Cycle Control: In Saccharomyces cerevisiae, the cyclin-dependent kinase Cdk1 has been shown to phosphorylate multiple subunits of the exocyst, including SEC8, indicating a role for phosphorylation in coordinating exocytosis with cell cycle progression. mdpi.com
Crosstalk with other Signaling Pathways: Depletion of SEC8 in human oral squamous carcinoma cells (HSC3) leads to reduced phosphorylation of cytokeratin 8 at Ser73. nih.gov This effect is mediated through the activation of the ERK and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease, interacts with the kinase domain of SEC8. mdpi.com While direct phosphorylation of SEC8 by LRRK2 has not been conclusively demonstrated, this interaction affects the assembly of the exocyst complex. mdpi.com
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. thermofisher.com This process can signal for various outcomes, with the attachment of K48-linked polyubiquitin (B1169507) chains being a primary signal for targeting proteins for degradation by the 26S proteasome. thermofisher.comfrontiersin.org This system of targeted protein degradation is essential for maintaining protein homeostasis and cellular quality control. thermofisher.com
Research indicates that SEC8 is involved in cellular processes regulated by the ubiquitin-proteasome system. Studies have shown that the knockdown of SEC8 influences the stability of the FOXO (Forkhead box O) family of transcription factors. nih.gov Specifically, SEC8 regulates the degradation of FOXO proteins via the ubiquitin-proteasome pathway by controlling the expression of the E3 ubiquitin ligase Mdm2. nih.gov
Furthermore, depleting SEC8 in certain cancer cells leads to the upregulation of other E3 ubiquitin ligases, namely p53-induced RING-H2 (Pirh2) and seven-in-absentia homologue 1 (Siah1). nih.govnih.gov These ligases, in turn, target p21-activated kinases (PAKs) for degradation, impacting cell migration. nih.gov This demonstrates an indirect regulatory role for SEC8 in the ubiquitination and subsequent degradation of key signaling proteins.
Phosphorylation Events and their Functional Consequences
Transcriptional and Translational Control Mechanisms
The expression of the SEC8 gene (also known as EXOC4 in humans) is regulated at both the transcriptional and translational levels, ensuring that appropriate levels of the protein are available to meet cellular demands.
Transcriptional Regulation: The human EXOC4 gene can undergo alternate transcriptional splicing, which results in the production of different protein isoforms. nih.gov This mechanism allows for the generation of functionally distinct SEC8 proteins from a single gene. Epigenetic modifications also play a role; for instance, altered DNA methylation patterns in the EXOC4 gene have been associated with outcomes following a stroke. nih.gov In the plant Arabidopsis thaliana, the SEC8 transcript is expressed in various tissues, including throughout the development of pollen. researchgate.netnih.gov Genetic mutations can lead to the production of truncated transcripts, affecting protein function. nih.gov Furthermore, SEC8 can itself participate in transcriptional control by regulating the expression of N-cadherin through its influence on Smad3, Smad4, and the CREB binding protein. nih.govebi.ac.uk
Translational Control: The translation of mRNA into protein is a critical control point for gene expression. nih.gov This process is governed by factors such as the stability of the mRNA molecule and the assembly of the translation initiation complex. cuny.edulumenlearning.com The secondary structure of an mRNA, including the formation of a "closed-loop" structure between the 5' cap and the 3' poly(A) tail, can significantly influence its translational efficiency. nih.gov While global mechanisms of translational control are well-documented, specific regulatory details for the SEC8 mRNA are still emerging. In macrophages, global changes in translation occur upon stimulation with lipopolysaccharide (LPS), leading to increased polysome formation and the specific translational activation of mRNAs encoding feedback inhibitors of inflammation. plos.org This highlights how cellular conditions can dictate the translational landscape, which would include proteins like SEC8 involved in fundamental cellular responses.
Pathophysiological Implications of Sec8 Protein Dysregulation
Involvement in Neurodevelopmental and Neurological Disorders
The exocyst complex, with SEC8 as a key component, is crucial for proper neuronal function and development, including neurite outgrowth and synaptogenesis. mdpi.comumassmed.edu Dysregulation of SEC8 has been linked to neurodevelopmental and neurological disorders. ontosight.aiumassmed.edunih.govabcam.com
Molecular Mechanisms in Oligodendrocyte Pathologies
While direct evidence specifically detailing SEC8's molecular mechanisms in oligodendrocyte pathologies is limited in the provided search results, the exocyst complex's broader role in membrane trafficking and cell polarity is relevant. Studies on other proteins involved in myelin formation, such as MTMR2, suggest a connection between membrane dynamics, scaffolding proteins like Dlg1 (which associates with SEC8), and myelin sheath formation. biologists.com This indirect link suggests that SEC8, as a component of the exocyst crucial for membrane delivery, could potentially play a role in the proper formation and maintenance of myelin sheaths by oligodendrocytes.
Synaptic Dysfunction Related to SEC8 Aberrations
SEC8 is essential for the proper targeting and insertion of neurotransmitter receptors, specifically AMPA and NMDA receptors, to the postsynaptic membrane. mdpi.comembopress.orgresearchgate.net This process is mediated, in part, by the interaction of SEC8's C-terminal PDZ-binding domain with synaptic scaffolding proteins like PSD-95 and SAP102, which are concentrated at the postsynaptic density of excitatory synapses and help assemble signaling complexes. mdpi.comembopress.orgresearchgate.netresearchgate.net Interference with SEC8 function, such as through dominant-negative constructs or peptides, can significantly reduce both AMPA and NMDA receptor-mediated synaptic responses in hippocampal neurons. embopress.orgresearchgate.net This disruption in receptor trafficking and localization directly contributes to synaptic dysfunction. Studies in Drosophila SEC8 mutants have also shown alterations in synaptic microtubule density and mild defects in glutamate (B1630785) receptor trafficking, further supporting a role for SEC8 in synaptic development and function. nih.gov
Data on SEC8 and Synaptic Receptor Trafficking:
| Protein/Complex | Interaction Partner(s) | Effect of SEC8 Interference | Relevant Receptors |
| SEC8 (C-terminus) | PSD-95, SAP102 (PDZ domains) | Reduced AMPAR and NMDAR responses; blocked NMDAR delivery (dominant-negative) | AMPA receptors, NMDA receptors |
| SEC8 | N/A | Mislocalization of glutamate receptor protein; mild defects in trafficking (Drosophila mutants) | Glutamate receptors (non-NMDA) |
Link to Parkinson's Disease Pathogenesis
Mutations in Leucine-rich repeat kinase 2 (LRRK2) are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). nih.govuniss.itnih.gov Experimental evidence indicates that LRRK2 plays a critical role in the control of vesicle trafficking, a process intrinsically linked to the exocyst complex. nih.govnih.gov Research has shown a specific protein interaction between LRRK2 and SEC8. mdpi.comnih.govnih.gov LRRK2 kinase activity appears to regulate the assembly of exocyst subunits. nih.govnih.govunibo.it Furthermore, overexpression of SEC8 has been shown to significantly rescue the pathological effects of the LRRK2 G2019S mutant in cellular models. nih.govnih.govunibo.it Inhibition of the exocyst complex has also been shown to rescue mutant LRRK2 pathogenic phenotypes in cellular and Drosophila models, suggesting that modulating the exocyst complex could be a potential therapeutic target for PD. unibo.it
Contributions to Carcinogenesis and Tumor Progression
SEC8 and the exocyst complex are increasingly recognized for their roles in cancer development and progression, influencing processes such as cell migration, invasion, and cell cycle regulation. merckmillipore.comnih.govumassmed.edunih.govabcam.comresearchgate.netfrontiersin.orgnih.gov
Role in Cell Migration and Metastasis
The exocyst complex, including SEC8, is crucial for polarized exocytosis, which is fundamental for cell migration and the addition of new membrane to specific areas of the cell periphery. frontiersin.orgnih.govtandfonline.com SEC8 depletion has been shown to significantly decrease cell migration in vitro. nih.gov In cancer, this role in membrane trafficking and polarity is exploited to facilitate cell migration and invasion. SEC8 has been implicated in the progression of various cancers, including diffuse-type gastric cancer (DGC) and oral squamous-cell carcinoma (OSCC). nih.govaacrjournals.org In DGC, SEC8 (EXOC4) is significantly upregulated in samples with recurrence and promotes cell migration and invasion in vitro, as well as tumor metastasis in vivo. aacrjournals.org Mechanistically, SEC8 regulates the phosphorylation of focal adhesion kinase (FAK), a key player in cell migration, by stimulating the secretion of integrins and EGF. aacrjournals.org In OSCC, SEC8 expression is also upregulated and correlates with tumor size. nih.gov SEC8 knockdown in OSCC cells reduces cellular proliferation, invasiveness, and the secretion of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion and metastasis. nih.govtandfonline.comresearchgate.net SEC8 also regulates N-cadherin expression, which is involved in cell adhesion and migration, by controlling the expression of Smad3 and Smad4. aacrjournals.orgresearchgate.net
Data on SEC8 and Cancer Cell Migration/Invasion:
| Cancer Type | SEC8 Expression | Effect of SEC8 Modulation | Molecular Mechanisms Involved |
| Diffuse-Type Gastric Cancer (DGC) | Upregulated in recurrent samples | Overexpression increases migration, invasion, metastasis; Depletion decreases metastasis | Regulates FAK phosphorylation (via integrins, EGF); Modulates TGFβ-induced EMT (N-cadherin, Smad3/4) |
| Oral Squamous-Cell Carcinoma (OSCC) | Upregulated; correlates with tumor size | Knockdown reduces proliferation, invasiveness, MMP secretion | Mediates MMP secretion; Regulates N-cadherin expression (via Smad3/4, CBP) |
| Malignant Peripheral Nerve Sheath Tumors (MPNSTs) | Levels decreased with doxorubicin/sorafenib treatment | Involved in regulating anti-apoptotic proteins Bcl-2 and Mcl-1 | Regulation of Bcl-2 and Mcl-1 mRNA levels |
Impact on Cell Cycle Regulation and Cell Growth Arrest
SEC8 has been shown to influence cell cycle progression. Knockdown of SEC8 inhibits cell growth and promotes cell cycle arrest at the G1/S phase. nih.govfrontiersin.org This effect is mediated through the control of p21 expression and retinoblastoma protein phosphorylation. nih.gov p21 is a cyclin-dependent kinase inhibitor that plays a key role in the G1 checkpoint and the transition from G1 to S phase. nih.gov Furthermore, SEC8 regulates the activity of FOXO family proteins, transcription factors that promote G1/S arrest by regulating p21, through ubiquitin-proteasome degradation involving the regulation of Mdm2 protein expression. nih.gov In malignant peripheral nerve sheath tumor cells, SEC6 and SEC8 have been demonstrated to inhibit apoptosis by regulating the transcription of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.govresearchgate.net SEC8 specifically is involved in regulating Bcl-2 and Mcl-1 at the mRNA level. nih.govresearchgate.net
Data on SEC8 and Cell Cycle/Growth:
| Cellular Process | Effect of SEC8 Modulation | Molecular Mechanisms Involved |
| Cell Growth Inhibition | Knockdown inhibits cell growth | N/A |
| Cell Cycle Arrest (G1/S) | Knockdown promotes G1/S arrest | Controls p21 expression; Regulates retinoblastoma protein phosphorylation; Regulates FOXO proteins (via Mdm2) |
| Apoptosis Inhibition (in MPNSTs) | Involved in inhibiting apoptosis | Regulates Bcl-2 and Mcl-1 expression at mRNA level |
Genetic Mutations and Associated Syndromes (Molecular Basis)
Genetic alterations in the gene encoding SEC8 (EXOC4) have been linked to specific human syndromes, highlighting the protein's critical role in development. One notable association is with Meckel–Gruber syndrome (MKS), a severe autosomal recessive congenital anomaly syndrome characterized by a range of developmental defects, including occipital encephalocele, enlarged cystic kidneys, and polydactyly umassmed.edufrontiersin.org. MKS is classified as a ciliopathy, a group of genetic disorders affecting the primary cilium, a microtubule-based organelle involved in receiving and transducing cellular signals critical for embryonic development frontiersin.org.
Mutations in EXOC4 (SEC8) have been identified as a cause of probable MKS phenotypes, although they appear to account for a smaller percentage of total MKS cases compared to mutations in other genes frontiersin.org. The molecular basis of MKS linked to EXOC4 mutations is thought to involve the disruption of ciliary transition zone structure and function, impacting essential developmental signaling pathways umassmed.edufrontiersin.org.
Research has identified specific EXOC4 variants in individuals with MKS. For instance, a homozygous variant (c.1733A>G; p.Gln578Arg) in EXOC4 was found in an individual exhibiting the main features of MKS, along with microcephaly and craniofacial malformations umassmed.edu. Studies on patient fibroblasts with mutations in other exocyst subunits, such as EXOC2 (Sec5), have shown reduced protein levels, impaired secretory vesicle fusion, and defective localization of proteins to the primary cilium, suggesting a common mechanism by which exocyst dysfunction contributes to ciliopathies rupress.org.
Beyond MKS, mutations or variants in exocyst subunits, including SEC8, have been implicated in neurodevelopmental disorders characterized by developmental delay, intellectual disability, and brain abnormalities umassmed.edu. Complete loss of function of exocyst subunits is often embryonic lethal, indicating their essential nature for cell viability and development umassmed.edurupress.org. Partial dysfunction caused by certain mutations, however, can manifest as these complex syndromes umassmed.edu.
The involvement of SEC8 in these syndromes underscores the importance of precise exocytosis and ciliary function during development. Disruptions to the exocyst complex, even through mutations in a single subunit like SEC8, can have widespread effects on cellular architecture and signaling, leading to severe developmental consequences.
Implications in Other Cellular Dysfunctions (e.g., Genomic Instability, Diabetes at the Cellular Level)
Beyond specific genetic syndromes, dysregulation of SEC8 has been linked to other cellular dysfunctions, including genomic instability and impairments related to diabetes at the cellular level.
Genomic Instability: Emerging research suggests a role for the exocyst complex, including SEC8, in maintaining genomic stability. Studies have identified interactions between exocyst-associated proteins and components of the DNA damage response (DDR) nih.govtandfonline.comnih.gov. Perturbation of the exocyst, specifically depletion of SEC8, has been shown to result in genomic instability frontiersin.orgnih.govtandfonline.com. This instability can manifest as enhanced recombination frequencies and the accumulation of aberrant chromatid exchanges tandfonline.com.
Paradoxically, the absence of SEC8 can confer radioresistance, which has potential implications for cancer treatment frontiersin.org. The molecular mechanisms underlying SEC8's influence on genomic stability involve its potential role in regulating the spatiotemporal recruitment of chromatin remodeling proteins in the absence of appropriate DDR signaling frontiersin.orgnih.gov. SEC8 perturbation can lead to the accumulation of histone-modifying proteins like ATF2 and RNF20, accelerating DDR resolution but at the cost of genomic integrity nih.govtandfonline.com. This suggests that the exocyst, via SEC8, contributes to the fidelity of DNA repair by limiting the formation of repair chromatin in the absence of DNA damage tandfonline.com.
Diabetes at the Cellular Level: SEC8 and the exocyst complex are also implicated in cellular processes relevant to diabetes, particularly in the context of insulin-stimulated glucose uptake. Insulin (B600854) promotes the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane in insulin-responsive cells like adipocytes and muscle cells, a crucial step for glucose homeostasis researchgate.netnih.gov. This translocation and subsequent fusion of GLUT4 vesicles with the plasma membrane is a form of regulated exocytosis researchgate.netnih.gov.
The exocyst complex plays a key role in the tethering step of GLUT4 vesicle trafficking researchgate.net. Studies in 3T3-L1 adipocytes have shown that insulin stimulation leads to the redistribution of SEC6 and SEC8 to the cell surface researchgate.netnih.gov. Overexpression of SEC6/SEC8 exocyst subunits has been observed to augment insulin-stimulated GLUT4 translocation, while knockdown of SEC8 can inhibit insulin-stimulated glucose uptake researchgate.netmolbiolcell.org. SEC8's interaction with proteins like SAP97 in lipid rafts is thought to help anchor the exocyst complex at specific plasma membrane subdomains, facilitating GLUT4 vesicle tethering researchgate.netmolbiolcell.org.
Dysfunction in insulin-regulated GLUT4 trafficking is strongly linked to peripheral insulin resistance and type 2 diabetes researchgate.net. Therefore, the involvement of SEC8 and the exocyst in this process at the cellular level highlights a potential connection between SEC8 dysregulation and the cellular basis of diabetes.
Other Cellular Dysfunctions: SEC8 has also been implicated in other cellular processes. For instance, knockdown of SEC8 has been shown to inhibit cell growth and promote cell-cycle arrest at the G1/S phase by influencing the expression of p21 via the regulation of FOXO proteins nih.gov. This suggests a role for SEC8 in cell cycle control, independent of its core function in exocytosis nih.gov. Furthermore, SEC8 is involved in the secretion of matrix metalloproteinases (MMPs) and its elevated expression has been correlated with tumor size in oral squamous-cell carcinoma, suggesting a potential role in cancer progression nih.gov. Interactions between SEC8 and proteins like LRRK2, mutations in which are linked to Parkinson's disease, also suggest a role for SEC8 in neurodegenerative processes by modulating vesicle trafficking nih.govresearchgate.netmdpi.com.
These findings collectively demonstrate that SEC8 dysregulation, through genetic mutations or altered cellular function, contributes to a variety of pathophysiological states by impacting fundamental cellular processes like exocytosis, DNA repair, cell cycle control, and vesicle trafficking.
Methodological Approaches in Sec8 Protein Research
Genetic Perturbation Techniques
Genetic perturbation techniques are fundamental to studying the in vivo function of SEC8 by altering its expression or sequence. These methods allow researchers to observe the phenotypic consequences of reduced, absent, or modified SEC8 activity.
Gene Knockout and Knockdown Models
Gene knockout involves the complete removal or inactivation of the gene encoding SEC8, resulting in a null allele. Studies in model organisms like mice have shown that Sec8 knockout can lead to early embryonic lethality, indicating its essential role in development, potentially through involvement in epithelial-mesenchymal transition (EMT) researchgate.netnih.gov. For instance, Sec8 knockout mouse embryos initiate gastrulation but fail to progress beyond the primitive streak stage researchgate.netnih.gov.
Gene knockdown, typically achieved using techniques like RNA interference (RNAi) or morpholino oligonucleotides, reduces the expression levels of SEC8 rather than eliminating them entirely. This approach is often used to study the effects of partial loss of function or to bypass early developmental lethality associated with complete knockout. Sec8 knockdown has been utilized in various cell lines and organisms to investigate its roles in processes such as cell proliferation, cell cycle progression, invasiveness, and secretion josorge.comnih.govnih.govresearchgate.net. For example, knockdown of SEC8 in human oral squamous-cell carcinoma cell lines reduced cellular proliferation, invasiveness, and the secretion of matrix metalloproteinases (MMP-2, proMMP-2, and proMMP-9) nih.gov. In other studies, Sec8 knockdown promoted cell-cycle arrest at the G1/S phase by inducing p21 expression and regulating FOXO proteins josorge.comnih.gov. Knockdown of exocyst components, including Sec8, has also been shown to inhibit matrix degradation and invasion in breast cancer cells researchgate.net.
Conditional Mutagenesis Approaches
Conditional mutagenesis allows for the temporal and spatial control of gene alteration, providing a way to study the function of essential genes like SEC8 at specific developmental stages or in particular tissues plos.orgnih.govnumberanalytics.com. This is particularly useful when conventional knockout is embryonic lethal. Techniques such as the Cre-lox recombination system are commonly employed for conditional mutagenesis in model organisms like mice and zebrafish plos.orgnih.gov. By flanking the SEC8 gene (or a critical exon) with loxP sites (a "floxed" allele) and introducing Cre recombinase expression under the control of a tissue-specific or inducible promoter, researchers can achieve targeted deletion of SEC8 in a controlled manner. While specific examples of conditional mutagenesis applied directly to the SEC8 gene in the provided search results are limited, the principle is well-established for studying essential genes like components of the exocyst complex exeter.ac.ukplos.org. For instance, splice-site morpholinos have been used for conditional knockdown of other exocyst components like Sec10 in zebrafish to bypass early developmental requirements and study later tissue-specific effects plos.org.
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are crucial for understanding the molecular properties of SEC8 protein, its interactions with other molecules, and its assembly into larger complexes.
Protein Purification and Reconstitution Assays
Purification of this compound, either recombinant or endogenous, is a prerequisite for many biochemical and biophysical studies. Recombinant protein expression in systems like bacteria or mammalian cells allows for the production of purified SEC8 or its domains frontiersin.org. These purified proteins can then be used in reconstitution assays to study the assembly of the exocyst complex or the interaction of SEC8 with other binding partners in a controlled in vitro environment yeastgenome.orgthebiogrid.org. For example, reconstitution assays using streptolysin-O–permeabilized cells and function-blocking Sec8 antibodies have been used to reveal exocyst requirements for various endocytic pathways molbiolcell.org.
Mass Spectrometry-Based Proteomics for Interactome Mapping
Mass spectrometry (MS)-based proteomics is a powerful tool for identifying proteins that interact with SEC8, thereby mapping its interactome. Affinity purification coupled with mass spectrometry (AP-MS) is a common approach where SEC8 is affinity-purified from cell lysates, and co-purified proteins are identified and quantified by MS thebiogrid.orgnih.govnih.govnih.govharvard.edu. This technique has been used to identify the core Sec8 interactome, which includes other canonical exocyst subunits (Sec3, Sec5, Sec6) nih.gov. Deeper proteome coverage of affinity-purified Sec8 using spectral count-based MS has recovered all exocyst subunits nih.gov. AP-MS experiments have also been performed to study how the Sec8 interactome changes under different conditions, such as upon poly(I:C) challenge or amino acid media supplementation nih.gov. Size exclusion chromatography (SEC) coupled with MS (SEC-MS) or SWATH-MS can also be used to fractionate native protein complexes based on size, allowing for the identification of proteins that co-elute with SEC8 as part of the exocyst complex or other assemblies nih.govembopress.org.
Co-immunoprecipitation and Affinity Capture Methods
Co-immunoprecipitation (Co-IP) and other affinity capture methods are widely used to validate and study specific protein-protein interactions involving SEC8. In Co-IP, an antibody specific to SEC8 is used to pull down SEC8 and any interacting proteins from cell lysates nih.govmolbiolcell.orgportlandpress.comresearchgate.netnih.govthebiogrid.org. The precipitated proteins are then typically analyzed by Western blot using antibodies against potential binding partners molbiolcell.orgresearchgate.netnih.gov. This method has confirmed the association of SEC8 with other exocyst subunits like Sec6, Sec15, Exo70, and Sec5 molbiolcell.orgresearchgate.netnih.gov. Co-IP has also been used to demonstrate the interaction between SEC8 and other proteins, such as Rab11a, LRRK2, and E-cadherin nih.govmolbiolcell.orgnih.gov. Affinity capture methods, including those utilizing epitope tags on recombinant SEC8, are also employed to isolate SEC8 and its binding partners for downstream analysis thebiogrid.orgnih.govresearchgate.netthebiogrid.org. These techniques are essential for confirming interactions identified through high-throughput methods like AP-MS and for investigating the conditions under which these interactions occur.
| Method | Description | Application in SEC8 Research | Key Findings/Examples |
| Genetic Perturbation Techniques | Altering gene expression or sequence to study functional consequences. | Investigating the in vivo roles of SEC8 in development, cell proliferation, migration, and signaling. | SEC8 knockout is early embryonic lethal in mice researchgate.netnih.gov. SEC8 knockdown affects cell cycle progression, proliferation, invasiveness, and secretion josorge.comnih.govnih.govresearchgate.net. |
| Gene Knockout and Knockdown Models | Complete removal (knockout) or reduction of expression (knockdown) of the SEC8 gene. | Studying the necessity of SEC8 for viability and specific cellular processes. | Mouse Sec8 knockout results in early embryonic lethality researchgate.netnih.gov. SEC8 knockdown inhibits cancer cell proliferation and invasion nih.govresearchgate.net. |
| Conditional Mutagenesis Approaches | Controlling the timing and location of gene alteration (e.g., using Cre-lox). | Studying essential functions of SEC8 at specific developmental stages or in particular tissues, bypassing early lethality. | Principle applied to other exocyst components to study tissue-specific effects plos.org. |
| Biochemical and Biophysical Characterization | Analyzing the molecular properties, interactions, and complex formation of this compound. | Understanding how SEC8 functions at the molecular level, its binding partners, and its role within the exocyst complex. | Identifying SEC8 interacting proteins, determining binding affinities, and studying exocyst complex assembly. |
| Protein Purification and Reconstitution Assays | Isolating purified this compound and studying its behavior or interactions in vitro. | Investigating exocyst complex assembly and the role of SEC8 in vesicle trafficking in controlled environments. | Used to study exocyst requirements in endocytic pathways molbiolcell.org. |
| Mass Spectrometry-Based Proteomics | Identifying and quantifying proteins interacting with SEC8 on a large scale. | Mapping the SEC8 interactome and identifying novel binding partners and how interactions change under different conditions. | Identified canonical exocyst subunits and other interacting proteins in the SEC8 interactome nih.govnih.gov. Revealed dynamic changes in the interactome upon stimuli nih.gov. |
| Co-immunoprecipitation and Affinity Capture | Using antibodies or tags to isolate SEC8 and its interacting partners from cell lysates. | Validating specific protein-protein interactions involving SEC8 and studying the conditions affecting these interactions. | Confirmed interactions with other exocyst subunits (Sec6, Sec15, Exo70, Sec5) and proteins like Rab11a, LRRK2, and E-cadherin nih.govmolbiolcell.orgresearchgate.netnih.gov. |
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Kinetics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of biomolecular interactions in solution, including protein-protein binding. ITC measures the heat absorbed or released upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. A key advantage of ITC is that it is a label-free technique, requiring no modification or immobilization of the binding partners.
ITC has been successfully applied to study the interaction between SEC8 and its binding partners. For instance, ITC experiments were conducted to examine the binding affinity between the C-terminal region of rat SEC8 (Sec8c, amino acids 556–975) and the PDZ domains of synapse-associated protein 102 (SAP102). These studies revealed that Sec8c binds robustly to the PDZ2 domain of SAP102 with a Kd of approximately 4 µM. In contrast, no detectable interaction was observed between Sec8c and either the PDZ1 or PDZ3 domains of SAP102. Further research using ITC, alongside pull-down assays and size exclusion chromatography, demonstrated that the deletion of a specific 14-residue "spacer" region within the C-terminus of Sec8c completely abolished its binding to SAP102.
| Binding Interaction (Rat Sec8c) | SAP102 Domain | Dissociation Constant (Kd) |
| Sec8c + SAP102 PDZ1 | PDZ1 | No detectable binding |
| Sec8c + SAP102 PDZ2 | PDZ2 | ~4 µM |
| Sec8c + SAP102 PDZ3 | PDZ3 | No detectable binding |
| Sec8c-Δspacer + SAP102 | All PDZ domains | Binding abolished |
Surface Plasmon Resonance (SPR) is another widely used label-free technique for analyzing biomolecular interactions in real-time. SPR measures changes in refractive index near a sensor surface as molecules bind or dissociate, providing information on binding affinity and kinetics (association and dissociation rate constants, kon and koff). While SPR is a standard method for studying protein-protein interactions, specific detailed applications of SPR for quantifying this compound binding kinetics within the exocyst complex or with its direct interacting partners like SAP102 were not prominently detailed in the provided search results compared to the ITC data. However, SPR's capability to provide real-time kinetic data makes it a valuable tool for future SEC8 interaction studies.
Live-Cell Imaging and Microscopy Techniques
Live-cell imaging and various microscopy techniques are indispensable for visualizing the localization, dynamics, and interactions of this compound within living cells, providing insights into its role in vesicle trafficking and exocytosis.
Fluorescent protein tagging involves genetically fusing a gene encoding a fluorescent protein (such as GFP, TagRFP, or sfGFP) to the gene of interest, allowing the resulting fusion protein to be visualized using fluorescence microscopy. This technique is widely used to study the subcellular localization of proteins in live cells.
Fluorescently tagged SEC8 has been utilized in both yeast and mammalian systems to determine its localization. Studies in Saccharomyces cerevisiae have shown that c-myc-tagged this compound localizes to small bud tips, indicating its function at sites of exocytosis. In mammalian cells, fluorescent protein-tagged SEC8 has been observed to traffic on vesicles, with a significant portion originating from the endocytic recycling compartment, often marked by Rab11. These studies demonstrate that SEC8 is transported to the cell cortex on these vesicles.
It is important to note that the addition of a fluorescent protein tag can potentially affect the localization or function of the target protein. To address this, researchers sometimes employ strategies like genetic replacement, where the endogenous gene is replaced with the tagged version, ensuring that the tagged protein is expressed at physiological levels and incorporated into functional complexes.
High-resolution microscopy techniques, such as Total Internal Reflection Fluorescence Microscopy (TIRFM) and Fluorescence Recovery After Photobleaching (FRAP), enable the study of protein dynamics at or near the plasma membrane with high temporal and spatial resolution.
TIRFM is particularly useful for visualizing events occurring within the evanescent field, a thin region (~100-200 nm) immediately adjacent to the coverslip, which corresponds to the plasma membrane in adherent cells. Ultrasensitive live-cell TIRFM has been used to observe fluorescently tagged SEC8 dynamics at the cell cortex. These studies have revealed that SEC8 appears as small, diffraction-limited puncta that move into the evanescent field, remain in a relatively fixed position, and then rapidly disappear. This behavior is consistent with SEC8 being a component of vesicles that tether to the plasma membrane and subsequently fuse. High-speed two-color TIRFM has also been employed to examine the coordinated arrival of different exocyst subunits, such as SEC8 and SEC5, at the plasma membrane.
FRAP is a technique used to measure the mobility and diffusion of fluorescently tagged molecules within a specific cellular compartment. In FRAP experiments, a region of interest containing the fluorescent protein is photobleached with a high-intensity laser pulse, and the recovery of fluorescence into the bleached area due to the movement of unbleached molecules is monitored over time. FRAP analysis of fluorescently tagged SEC8 at cell protrusions has revealed that a significant fraction of SEC8 is relatively immobile, suggesting that a pool of SEC8 is stably associated with structures at the plasma membrane. The mobile fraction likely represents SEC8 associated with trafficking vesicles or freely diffusing in the cytoplasm.
Fluorescent Protein Tagging and Localization Studies
Structural Determination Methods
Determining the three-dimensional structure of this compound, both in isolation and as part of the exocyst complex, is crucial for understanding its molecular mechanisms and interactions. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the primary techniques used for this purpose.
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays off a crystal of a purified protein or protein complex, researchers can generate an electron density map from which the 3D structure can be built.
X-ray crystallography has been successfully applied to determine the structure of specific domains of this compound. For example, the crystal structure of the C-terminal region of Rattus norvegicus SEC8 (Sec8c, amino acids 556–975) was solved at a resolution of 2.5 Å. This structure provided detailed insights into the arrangement of this region, revealing an unusually long alpha-helix at the C-terminus and a unique 14-residue "spacer" that connects the C-terminal ITTV motif (involved in PDZ binding) to the core of the protein. The structure was refined to Rwork and Rfree values of 18.93% and 21.54%, respectively, with two molecules in the asymmetric unit. This structural information was instrumental in understanding how SEC8 interacts with proteins like SAP102.
Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the determination of the high-resolution structure of biological macromolecules and complexes by imaging frozen-hydrated samples with an electron microscope. Unlike crystallography, Cryo-EM does not require the formation of crystals, making it suitable for studying large, flexible complexes like the exocyst.
PubChem CIDs of Mentioned Compounds
Computational Modeling and AlphaFold Predictions
Computational modeling plays a crucial role in understanding the structure and function of this compound, particularly as a component of the large exocyst complex. These approaches complement experimental techniques by providing insights into protein conformation, dynamics, and interactions at various levels of detail.
The advent of advanced protein structure prediction methods, notably AlphaFold, has significantly impacted the study of SEC8 and the exocyst complex. AlphaFold, developed by DeepMind, utilizes artificial intelligence to accurately predict protein structures from their amino acid sequences. yeastgenome.org Predicted structures for SEC8 from various organisms, including Saccharomyces cerevisiae and Rattus norvegicus, are publicly available in databases such as the AlphaFold Protein Structure Database. yeastgenome.orgfrontiersin.orgebi.ac.ukrcsb.orgebi.ac.ukuniprot.org
The confidence of AlphaFold predictions is indicated by per-residue confidence scores (pLDDT), typically ranging from 0 to 100. ebi.ac.ukrcsb.orgebi.ac.uk Higher pLDDT values (above 90) suggest very high confidence in the local structure, while lower values (below 50) may indicate regions that are intrinsically disordered or have uncertain structures. yeastgenome.orgebi.ac.ukrcsb.orgebi.ac.uk Predicted aligned error (PAE) plots provide further insight into the confidence of the relative positioning of different parts of the protein or domains. ebi.ac.ukebi.ac.uk
Computational modeling extends beyond single-chain predictions. Methods such as homology modeling, molecular dynamics simulations, and integrative modeling approaches are employed to study the exocyst complex, which includes SEC8. portlandpress.compnas.orgacs.orgacs.orgwarwick.ac.uk These techniques integrate structural information from various sources, including experimental data like cryo-electron microscopy (cryo-EM) and chemical cross-linking mass spectrometry (CXMS), with computational predictions to build more complete models of the entire complex and its subcomplexes. portlandpress.comacs.orgnih.gov
Computational studies also focus on predicting and analyzing protein-protein interactions involving SEC8 within the exocyst complex and with its binding partners. AlphaFold models have been utilized to predict interaction interfaces, such as the specific binding between the C-terminus of SEC8 and the PDZ2 domain of SAP102. frontiersin.orgnih.govresearchgate.net These computational predictions help guide experimental validation and provide a structural basis for understanding the molecular mechanisms of SEC8 function and exocyst assembly and targeting. elifesciences.orgbiorxiv.orgnih.govpnas.org
Future Directions and Research Perspectives
Elucidating the Complete Structural Dynamics of the Exocyst-SEC8 Complex
Despite detailed structural information available for isolated exocyst subunits and subcomplexes, understanding the complete structural dynamics of the intact octameric complex, particularly in its native cellular environment, remains a key challenge. Cryo-electron microscopy and super-resolution microscopy are highlighted as advanced imaging techniques that can be integrated with biochemical and biophysical approaches to address this mdpi.com. The exocyst is a hetero-octameric complex, and its molecular mechanism is still not fully solved, requiring interrogation within contexts increasingly close to native conditions to describe dynamical structures with itself, other proteins, and the environment portlandpress.comnih.gov. Structural breakthroughs have been made on the isolated in vitro exocyst, followed by the use of membrane reconstitution assays for revealing in vitro exocyst functionality nih.gov. Future studies will need to move towards in situ cell contexts to look for near-native structure and organization dynamics nih.gov. The dynamic nature of exocyst subunits, including SEC8, and their assembly and disassembly mechanisms require further investigation portlandpress.com.
Identifying Novel Molecular Partners and Regulatory Networks
While known interactions with Rab GTPases, SNARE proteins, and certain regulatory proteins have been established, the full spectrum of SEC8's molecular partners and the intricate regulatory networks governing its function are still being explored. Research indicates that the exocyst, including SEC8, serves as a convergence point for various players in exocytosis, such as regulatory proteins, motor proteins, lipids, and SNARE proteins portlandpress.comnih.gov. Identifying novel interaction partners is crucial for understanding the increasingly broad and flexible role of the exocyst across the exocytosis process portlandpress.comnih.gov. Studies using techniques like GFP-Trap combined with qualitative proteomics have already uncovered putative novel associations for SEC8, such as with the nuclear and mitochondrial envelopes in Schizosaccharomyces pombe . Further research is needed to fully characterize these interactions and their functional significance. Investigations into stimulus-dependent effects on the SEC8 interactome, such as challenges with poly(I:C), have revealed dynamic associations with proteins like TBK1 researchgate.net. The intricate crosstalk between signaling pathways and the exocyst complex, revealing their roles in modulating exocyst function in response to environmental cues and cellular stresses, is an area of ongoing research nih.gov.
Deciphering the Fine-Tuning Mechanisms of SEC8-Mediated Vesicle Tethering
The process by which SEC8 and the exocyst complex precisely tether secretory vesicles to specific sites on the plasma membrane is a complex mechanism that requires further detailed analysis. Live-cell imaging has shown that SEC8 is transported with secretory vesicles and remains at the plasma membrane until membrane fusion is complete, suggesting its role in vesicle tethering and fusion mdpi.comnih.gov. Exocyst-mediated tethering in yeast involves Rab GTPases and SNARE proteins, as well as phosphoinositides like PI4P, suggesting a specific model for exocyst orientation and membrane contact points mdpi.com. Future research aims to elucidate the dynamic interplay between tethering and fusion, as studies using optogenetic control of the exocyst suggest that tethering regulates the mode of vesicle fusion nih.gov. Understanding how the stoichiometry of tether engagement with the plasma membrane influences full fusion events is also a key area nih.gov. The precise mechanisms by which the exocyst complex ensures accurate tethering and fusion at specific plasma membrane sites, crucial for processes like cytokinesis and polarized growth, warrant further investigation nih.gov.
Exploring SEC8 Protein's Role in Emerging Cellular Processes
Beyond its canonical role in exocytosis, SEC8 and the exocyst complex have been implicated in a growing number of other cellular processes. These include cell migration, invadopodia formation, cytokinesis, glucose uptake, neural development, autophagy, and host-pathogen interactions josorge.complantae.orgmdpi.comfrontiersin.org. Research has shown a role for SEC8 in oligodendrocyte morphological differentiation and membrane formation, identifying novel binding partners like CASK and OSP/Claudin11 biologists.com. SEC8 has also been implicated in mitochondrial distribution and dynamics . Furthermore, studies have linked SEC8 to cell cycle regulation, showing that its knockdown can induce cell-cycle arrest josorge.com. The involvement of the exocyst in regulating the compartmentalization of vesicles, such as Glut4-containing vesicles in adipocytes, highlights its role in processes like glucose uptake molbiolcell.org. Future studies will continue to explore these emerging roles and the specific mechanisms by which SEC8 contributes to these diverse cellular functions. The interaction of SEC8 with proteins like PSD-95 and SAP102 in neuronal synapses suggests its involvement in neurotransmitter receptor trafficking and synaptic plasticity portlandpress.comnih.govnih.govfrontiersin.orgmdpi.com. The interplay between SEC8 and signaling pathways, such as those involving LRRK2 and Arl13b, in processes like neuronal physiology and ciliogenesis also represents important avenues for future research mdpi.comnih.govmolbiolcell.org.
Q & A
Q. What experimental approaches are used to validate SEC8's role in Arabidopsis pollen tube growth?
Methodology:
- Genetic Mutant Analysis : Use T-DNA insertion mutants (e.g., sec8m1) to study loss-of-function phenotypes. Complementation tests with LAT52::SEC8 transgenes confirm gene-specific effects .
- In Vivo Germination Assays : Assess pollen tube initiation and growth rates in competitive (mutant vs. wild-type) and non-competitive environments using microscopy .
- Primer Design : Validate mutations via PCR with primers targeting SEC8 genomic DNA (e.g., P1: 5′-TATACAATAGAGGTGAATACAG-3′) and T-DNA insertions (e.g., LBa1: 5′-TGGTTCACGTAGTGGGCCATCG-3′) .
Q. How is SEC8 expression quantified in plant tissues?
Methodology:
Q. What techniques identify SEC8's interaction partners in the exocyst complex?
Methodology:
- Co-Immunoprecipitation (Co-IP) : Crosslink proteins from pollen or root tissues, immunoprecipitate SEC8, and analyze bound partners via mass spectrometry .
- Yeast Two-Hybrid Screens : Map direct interactions using SEC8 as "bait" against cDNA libraries .
Advanced Research Questions
Q. How can contradictory data on SEC8's dual roles in pollen germination and root cell death be reconciled?
Methodology:
- Tissue-Specific Complementation : Express SEC8 under promoters specific to pollen (LAT52) or roots (PR) in mutants to isolate functional contexts .
- Transcriptome Profiling : Compare SEC8-regulated genes in pollen tubes vs. root cells using RNA-seq to identify divergent pathways .
- Live-Cell Imaging : Track SEC8 localization dynamics in polarized vs. apoptotic cells using GFP-tagged constructs .
Q. What computational models predict SEC8's structural or evolutionary properties?
Methodology:
- Machine Learning (ML) : Train models on datasets of exocyst subunit sequences (e.g., UniProt) to predict SEC8's conserved domains or interaction interfaces .
- Phylogenetic Analysis : Align SEC8 homologs across plant species to infer evolutionary constraints using tools like MEGA or PhyML .
Q. What are the limitations of current methods for studying SEC8's role in protein trafficking?
Methodology:
- High-Throughput Screens : Deploy CRISPR-Cas9 mutagenesis in root cell lines to identify SEC8-dependent cargo proteins .
- Electron Microscopy (EM) : Resolve SEC8 localization at subcellular membranes in pollen tubes using immunogold labeling .
- Quantitative FRET : Measure real-time conformational changes in SEC8 during vesicle docking .
Key Considerations for Experimental Design
- Control Strategies : Include heterozygous (sec8m1/+) and complemented lines to distinguish gametophytic vs. sporophytic effects .
- Data Reproducibility : Follow FAIR principles by sharing raw RNA-seq datasets in public repositories (e.g., NCBI SRA) with detailed metadata .
- Ethical Reporting : Disclose conflicts of interest (e.g., transgenic plant regulations) and cite original studies for mutant lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
